Boc-3,5-Dibromo-L-tyrosine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(3,5-dibromo-4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Br2NO5/c1-14(2,3)22-13(21)17-10(12(19)20)6-7-4-8(15)11(18)9(16)5-7/h4-5,10,18H,6H2,1-3H3,(H,17,21)(H,19,20)/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIKNCGRWSBGBKP-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC(=C(C(=C1)Br)O)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Br2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572964 | |
| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58960-71-7 | |
| Record name | 3,5-Dibromo-N-(tert-butoxycarbonyl)-L-tyrosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572964 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Boc-3,5-Dibromo-L-tyrosine: A Comprehensive Technical Guide
Introduction
N-tert-butoxycarbonyl-3,5-dibromo-L-tyrosine (Boc-3,5-Dibromo-L-tyrosine) is a specialized amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis.[1] The presence of two bromine atoms on the phenolic ring of the tyrosine side chain enhances its chemical reactivity and provides a handle for further functionalization, making it a valuable tool for researchers and professionals in drug development.[1][2] This compound is particularly utilized in the design of biologically active peptides and novel therapeutics, where modifications to amino acid sequences can lead to improved bioactivity and selectivity.[1][2] Its stability and ease of manipulation in synthetic pathways offer significant advantages, establishing it as a preferred choice for exploring innovative therapeutic avenues.[2]
Core Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in experimental settings.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₁₇Br₂NO₅ | [2] |
| Molecular Weight | 439.33 g/mol | [2] |
| CAS Number | 58960-71-7 | [2] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 145-150 °C | [2] |
| Optical Rotation | [a]D20 = +33 ± 2º (c=1 in Dioxane) | [2] |
| Purity | ≥ 99% | [2] |
| IUPAC Name | (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3,5-dibromo-4-hydroxyphenyl)propanoic acid | [3] |
| InChI Key | FIKNCGRWSBGBKP-UHFFFAOYSA-N | |
| Storage Conditions | 0-8 °C | [2] |
Applications in Research and Drug Development
This compound is a versatile molecule with a range of applications in scientific research and pharmaceutical development. Its unique structure facilitates its use in several key areas:
-
Peptide Synthesis : It serves as a fundamental building block for incorporating brominated tyrosine residues into peptide chains. This enhances the structural diversity of synthetic peptides, which is a critical aspect of developing new drug candidates.[2]
-
Pharmaceutical Research : The compound's distinct properties are valuable in designing novel pharmaceuticals. It is particularly useful for targeting specific biological pathways, which can lead to the development of more effective treatments with fewer side effects.[2]
-
Bioconjugation : It can be used in bioconjugation processes to attach biomolecules to drugs or imaging agents. This application is crucial for improving the specificity and efficacy of therapeutic agents.[2][4]
-
Enzyme Inhibition Studies : Researchers study this compound for its potential to inhibit specific enzymes. Such studies provide valuable insights into enzyme mechanisms and aid in the development of new enzyme inhibitors for therapeutic use.[2]
Experimental Protocols
Detailed methodologies are critical for the successful application of this compound in a laboratory setting. Below are protocols for its synthesis and the subsequent deprotection of the Boc group, a common step in peptide synthesis.
Synthesis of 3,5-Dibromo-L-tyrosine
A simple and efficient method for the preparation of 3,5-dibromo-L-tyrosine involves the direct bromination of L-tyrosine.[5][6]
Materials:
-
L-tyrosine
-
Dimethyl sulfoxide (DMSO)
-
Hydrobromic acid (HBr)
-
Acetic acid (AcOH)
Procedure:
-
L-tyrosine is reacted with 2.2 equivalents of DMSO in a mixture of HBr and AcOH.[6]
-
The reaction is carried out at a temperature of 60-70°C.[5]
-
The bromodimethylsulfonium bromide, generated in situ from DMSO and HBr, acts as a milder and more selective brominating agent than elemental bromine.[5]
-
This method results in a good yield of 3,5-dibromo-L-tyrosine.[6]
Note: Using 1.2 equivalents of DMSO under similar conditions will preferentially yield 3-bromo-L-tyrosine.[6]
N-Boc Protection of L-Tyrosine
The protection of the amino group with a tert-butyloxycarbonyl (Boc) group is a standard procedure in peptide chemistry.[7]
Materials:
-
L-tyrosine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Potassium carbonate (K₂CO₃)
-
Dioxane
-
Water
-
Saturated potassium hydrogen sulfate (KHSO₄) solution
-
Ethyl acetate
Procedure:
-
Dissolve K₂CO₃ in a 1:1 mixture of water and dioxane.[8]
-
Cool the solution to 0°C.[8]
-
Add L-tyrosine and a solution of Boc₂O in dioxane to the cooled mixture.[8]
-
Stir the reaction mixture at room temperature overnight.[8]
-
The next day, add water and then acidify the mixture to a pH of 4 with a saturated solution of KHSO₄.[8]
-
Extract the product with ethyl acetate (3x).[8]
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the Boc-protected tyrosine.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound suppliers USA [americanchemicalsuppliers.com]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CAS 3978-80-1: BOC-L-tyrosine | CymitQuimica [cymitquimica.com]
- 8. rsc.org [rsc.org]
An In-depth Technical Guide to the Synthesis and Purification of Boc-3,5-Dibromo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-Boc-3,5-dibromo-L-tyrosine, a critical building block in peptide synthesis and drug discovery. The unique properties imparted by the dibromo-substitution on the tyrosine ring make this compound a valuable reagent for creating novel peptides and pharmaceuticals with enhanced biological activity and stability.[1][2] This document outlines detailed experimental protocols, data presentation in tabular format, and visual workflows to facilitate a thorough understanding of the manufacturing process for this specialized amino acid derivative.
Synthesis of Boc-3,5-Dibromo-L-tyrosine
The synthesis of this compound can be effectively achieved through a two-step process:
-
Dibromination of L-tyrosine: The aromatic ring of L-tyrosine is first halogenated to produce 3,5-dibromo-L-tyrosine.
-
Boc Protection: The amino group of 3,5-dibromo-L-tyrosine is then protected with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: Synthesis of 3,5-Dibromo-L-tyrosine
A robust method for the dibromination of L-tyrosine utilizes dimethyl sulfoxide (DMSO) in a mixture of hydrobromic and acetic acids.[3][4][5]
Materials:
-
L-tyrosine
-
Dimethyl sulfoxide (DMSO)
-
48% Hydrobromic acid (HBr)
-
Glacial acetic acid (AcOH)
-
Deionized water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-tyrosine in a mixture of 48% HBr and glacial acetic acid.
-
Add 2.2 equivalents of DMSO to the stirring suspension.[3][5]
-
Heat the reaction mixture to 60-70°C and maintain this temperature for the duration of the reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the crude product with cold deionized water, followed by a wash with cold ethanol to remove any remaining impurities.
-
Dry the purified 3,5-dibromo-L-tyrosine under vacuum.
Experimental Protocol: Boc Protection of 3,5-Dibromo-L-tyrosine
The N-terminal of 3,5-dibromo-L-tyrosine is protected using di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.[6][7][8]
Materials:
-
3,5-dibromo-L-tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃) or another suitable base
-
Dioxane (or a similar suitable solvent)
-
Deionized water
-
Ethyl acetate
-
Saturated potassium hydrogen sulfate (KHSO₄) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3,5-dibromo-L-tyrosine in a mixture of dioxane and water.
-
Add sodium bicarbonate to the solution to achieve basic conditions.
-
Cool the mixture to 0°C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the cooled mixture while stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.[6]
-
After the reaction is complete, add water to the mixture and then acidify to a pH of approximately 4 with a saturated solution of KHSO₄.[6]
-
Extract the product into ethyl acetate (3x).[6]
-
Combine the organic layers and wash with water and then brine.[6]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.[6]
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Purification of this compound
Purification of the final product is crucial to remove any unreacted starting materials or byproducts. Recrystallization and flash column chromatography are common and effective methods.[9]
Experimental Protocol: Recrystallization
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
Procedure:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.[9]
-
Slowly add hexane to the hot solution until it becomes slightly turbid.[9]
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to promote crystallization.[9]
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a cold mixture of ethyl acetate and hexane.
-
Dry the purified crystals under vacuum. Multiple recrystallizations may be necessary to achieve the desired purity.[9]
Experimental Protocol: Flash Column Chromatography
Materials:
-
Crude this compound
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
Prepare a slurry of the crude product by adsorbing it onto a small amount of silica gel.
-
Pack a glass column with silica gel in hexane.[9]
-
Load the adsorbed sample onto the top of the column.[9]
-
Elute the column with a gradient of increasing polarity, starting with a low percentage of ethyl acetate in hexane and gradually increasing the concentration of ethyl acetate.[9]
-
Collect fractions and monitor by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification Workflow Diagram
Caption: Alternative purification pathways for this compound.
Data Presentation
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇Br₂NO₅ | [10] |
| Molecular Weight | 439.33 g/mol | [10] |
| Appearance | White to off-white powder | [10] |
| Melting Point | 145-150 °C | |
| Purity (Typical) | ≥ 99% (HPLC) | [10] |
| Storage Temperature | 0 - 8 °C |
Spectroscopic Data (Typical)
| Technique | Key Features |
| ¹H NMR | Signals corresponding to the tert-butyl protons of the Boc group, the α- and β-protons of the amino acid backbone, and the aromatic protons of the dibrominated tyrosine ring. |
| ¹³C NMR | Resonances for the carbonyl carbons, the quaternary carbon of the Boc group, the aromatic carbons (with shifts influenced by the bromine substituents), and the aliphatic carbons of the amino acid backbone. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretch (carbamate), C=O stretch (carbamate and carboxylic acid), and aromatic C-Br stretch. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound, often observed as [M+H]⁺ or [M+Na]⁺ in ESI-MS. |
This guide provides a foundational framework for the synthesis and purification of this compound. Researchers are encouraged to optimize these protocols based on their specific laboratory conditions and available analytical instrumentation. The successful synthesis of this key intermediate will enable advancements in the development of novel peptide-based therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Preparation of 3-bromo-l-tyrosine and 3,5-dibromo-l-tyrosine | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. chemimpex.com [chemimpex.com]
Navigating the Solubility of Boc-3,5-Dibromo-L-tyrosine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of N-tert-butoxycarbonyl-3,5-dibromo-L-tyrosine (Boc-3,5-Dibromo-L-tyrosine), a key building block in peptide synthesis and drug development. Understanding its solubility in various organic solvents is crucial for optimizing reaction conditions, purification processes, and formulation strategies. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.
Core Concepts in Solubility of Protected Amino Acids
The solubility of a protected amino acid like this compound is primarily influenced by the physicochemical properties of its side chain and the protecting groups. The tert-butoxycarbonyl (Boc) group increases the lipophilicity of the molecule compared to the free amino acid, generally leading to better solubility in organic solvents. However, the polar nature of the carboxylic acid and the potential for hydrogen bonding can still impact solubility. The presence of two bromine atoms on the tyrosine ring further alters the electronic and steric properties, which can affect solvent-solute interactions.
Generally, Boc-protected amino acids exhibit good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and moderate solubility in other solvents like dichloromethane (DCM), ethyl acetate, and alcohols.[1]
Quantitative Solubility Data for Boc-Protected Amino Acids
| Boc-Amino Acid | Solvent | Solubility (mg/mL) | Notes |
| Boc-Leu-Leu-OH | DMF | ~30 | |
| DMSO | ~10 | ||
| Ethanol | ~30 | ||
| Boc-Val-OH | DMF | ~108.6 | Clearly soluble (1 mmole in 2 mL) |
| Boc-Leu-OH | DMSO | ~100 | Requires sonication |
| N-Boc-L-proline | DMF | ~20 | |
| DMSO | ~15 | ||
| Ethanol | ~15 | ||
| Boc-Gly-Gly-OH | DMSO | ~100 | Requires sonication |
| Boc-β-Ala-OH | DMSO | ~100 | Requires sonication, warming, and heating to 60°C |
Table 1: Quantitative Solubility of Selected Boc-Protected Amino Acids.[2]
Experimental Protocol for Determining the Solubility of this compound
The following protocol provides a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.
Materials:
-
This compound
-
Organic solvent of interest (e.g., DMF, DMSO, DCM, Ethyl Acetate, Methanol, Acetonitrile)
-
Analytical balance
-
Vials with screw caps
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
Syringe filters (0.22 µm, solvent-compatible)
-
Volumetric flasks
-
UV-Vis Spectrophotometer or HPLC system
Procedure:
-
Preparation of a Calibration Curve:
-
Accurately weigh a small amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound, or analyze by HPLC to determine the peak area.
-
Plot a graph of absorbance/peak area versus concentration to generate a calibration curve.
-
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.
-
Add a known volume of the desired organic solvent to each vial.
-
Tightly cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined empirically.
-
-
Sample Preparation and Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter to remove any undissolved particles.
-
Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer or analyze by HPLC.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of this compound in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.
-
Protocol for Handling Difficult-to-Dissolve Samples:
For instances where this compound exhibits poor solubility in the initial solvent of choice, the following steps can be taken:[2]
-
Use of a Stronger Solvent: Attempt to dissolve the compound in a minimal amount of a stronger polar aprotic solvent like DMSO. This stock solution can then be diluted with the primary solvent.[2]
-
Co-Solvent Systems: A mixture of solvents, such as a 1:1:1 (v/v/v) mixture of DCM, DMF, and N-methyl-2-pyrrolidone (NMP), can be effective in solubilizing challenging compounds.[2]
-
Gentle Heating and Sonication: Suspend the compound in the solvent and apply sonication for 5-10 minutes. If necessary, gently warm the solution in a water bath to a maximum of 40°C. It is crucial to ensure the compound's stability at elevated temperatures to prevent degradation.[2]
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of the solubility of a Boc-protected amino acid.
This comprehensive guide provides researchers with the necessary information and protocols to effectively work with this compound, ensuring its successful application in their research and development endeavors.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Boc-3,5-Dibromo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for N-tert-butoxycarbonyl-3,5-dibromo-L-tyrosine (Boc-3,5-Dibromo-L-tyrosine), a critical building block in peptide synthesis and pharmaceutical research. Due to the limited availability of direct experimental spectra for this compound in published literature, this guide presents a detailed analysis based on the spectral data of its precursors, Boc-L-tyrosine and 3,5-dibromo-L-tyrosine. This comparative approach allows for a robust prediction of the spectral characteristics of the target molecule.
Chemical Structure and Atom Numbering
The chemical structure of this compound is presented below with standardized atom numbering for unambiguous correlation with the NMR spectral data.
Caption: Chemical structure of this compound with atom numbering.
1H NMR Spectral Data
The following tables summarize the reported 1H NMR spectral data for Boc-L-tyrosine and 3,5-dibromo-L-tyrosine.
Table 1: 1H NMR Data of Boc-L-tyrosine
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |
| Aromatic (H2, H6) | 7.03 | d | 2H | 8.4 |
| Aromatic (H3, H5) | 6.70 | d | 2H | 8.4 |
| α-H | 4.23-4.32 | m | 1H | |
| β-H | 3.04 | dd | 1H | 13.8, 5.2 |
| β'-H | 2.81 | dd | 1H | 13.8, 5.2 |
| Boc (3 x CH₃) | 1.39 | s | 9H |
Solvent: CD₃OD, Spectrometer Frequency: 300 MHz
Table 2: 1H NMR Data of 3,5-dibromo-L-tyrosine
| Protons | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic (H2, H6) | 7.30 | s | 2H |
| α-H | ~4.0 | m | 1H |
| β-H | ~3.0 | m | 2H |
Note: Precise, fully assigned data for 3,5-dibromo-L-tyrosine is not consistently available across databases. The chemical shifts are estimations based on typical values for amino acids.
Predicted 1H NMR Spectrum of this compound
Based on the data above, the predicted 1H NMR spectrum of this compound would exhibit the following characteristics:
-
Aromatic Protons (H2, H6): The two aromatic protons would appear as a singlet due to the symmetrical substitution pattern. The strong electron-withdrawing effect of the bromine atoms would shift this signal downfield compared to Boc-L-tyrosine, likely in the range of 7.30-7.50 ppm .
-
α-Proton: The α-proton signal would be a multiplet, similar to Boc-L-tyrosine, around 4.2-4.4 ppm .
-
β-Protons: The two diastereotopic β-protons would appear as a multiplet, likely two doublets of doublets, in the region of 2.8-3.2 ppm .
-
Boc Protons: The nine equivalent protons of the tert-butyl group would present as a sharp singlet around 1.40 ppm .
13C NMR Spectral Data
The following tables summarize the reported 13C NMR spectral data for Boc-L-tyrosine and an estimation for 3,5-dibromo-L-tyrosine.
Table 3: 13C NMR Data of Boc-L-tyrosine
| Carbon Atom | Chemical Shift (δ) ppm |
| C=O (Carboxyl) | 175.5 |
| C=O (Boc) | 157.7 |
| C4 (aromatic, C-OH) | 157.1 |
| C2, C6 (aromatic) | 131.2 |
| C1 (aromatic) | 129.1 |
| C3, C5 (aromatic) | 116.1 |
| C (Boc quaternary) | 80.5 |
| Cα | 57.8 |
| Cβ | 37.8 |
| CH₃ (Boc) | 28.6 |
Solvent: MeOD
Predicted 13C NMR Spectrum of this compound
The introduction of two bromine atoms on the aromatic ring is expected to cause significant shifts in the signals of the aromatic carbons:
-
C2, C6: These carbons would likely be shifted slightly upfield due to the ortho effect of the bromine atoms.
-
C3, C5: These carbons, directly bonded to bromine, will be significantly shifted downfield to the 110-120 ppm region.
-
C4: The chemical shift of the carbon bearing the hydroxyl group will also be influenced by the adjacent bromine atoms.
-
C1: The ipso-carbon is also expected to show a shift.
-
Aliphatic and Boc Carbons: The chemical shifts of the Cα, Cβ, carboxyl, and Boc carbons are expected to be less affected and should appear in regions similar to those in Boc-L-tyrosine.
Experimental Protocols
Synthesis of this compound
A plausible synthesis route for this compound involves a two-step process: the protection of L-tyrosine with a Boc group, followed by bromination.
Caption: Proposed workflow for the synthesis of this compound.
Step 1: Synthesis of Boc-L-tyrosine
-
Dissolve L-tyrosine in a mixture of 1,4-dioxane and an aqueous solution of a base (e.g., sodium bicarbonate).
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the mixture to pH 2-3 with a suitable acid (e.g., KHSO₄).
-
Extract the product, Boc-L-tyrosine, with an organic solvent such as ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Boc-L-tyrosine.
Step 2: Bromination of Boc-L-tyrosine
-
Dissolve the synthesized Boc-L-tyrosine in a suitable solvent like N,N-dimethylformamide (DMF).
-
Cool the solution to 0 °C.
-
Slowly add N-Bromosuccinimide (NBS) (2.2 equivalents) portion-wise while protecting the reaction from light.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain pure this compound.
NMR Data Acquisition Protocol
The following is a general protocol for acquiring 1H and 13C NMR spectra for a compound like this compound.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of the purified this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
1H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: Appropriate for the chemical shift range of the compound (e.g., -2 to 12 ppm).
-
Processing: Fourier transform, phase correction, and baseline correction. The residual solvent peak is used for chemical shift referencing.
-
-
13C NMR Acquisition:
-
Spectrometer: 100 MHz or higher, corresponding to the 1H frequency.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Processing: Fourier transform with an appropriate line broadening, phase correction, and baseline correction. The solvent peak is used for chemical shift referencing.
-
This guide provides a foundational understanding of the NMR spectral characteristics of this compound, empowering researchers in their synthetic and analytical endeavors. The provided protocols offer a reliable starting point for the synthesis and characterization of this important molecule.
Navigating the Analytical Landscape: A Technical Guide to the Mass Spectrometry of Boc-3,5-Dibromo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogenated amino acids, such as Boc-3,5-Dibromo-L-tyrosine, into peptide and pharmaceutical development pipelines necessitates robust analytical methodologies for their characterization. Mass spectrometry (MS) stands as a cornerstone technique for confirming molecular identity, elucidating structure, and enabling quantitative analysis. This in-depth guide provides a technical framework for the mass spectrometric analysis of this compound, offering detailed experimental protocols and an exploration of its anticipated fragmentation behavior.
Molecular Profile and Expected Ionization
This compound, with a molecular formula of C₁₄H₁₇Br₂NO₅ and a molecular weight of 439.10 g/mol , possesses several key structural features that dictate its mass spectrometric behavior.[1][2] The presence of the tert-butyloxycarbonyl (Boc) protecting group, the carboxylic acid moiety, and the amino group allows for efficient ionization by electrospray ionization (ESI). Depending on the mobile phase conditions, analysis can be performed in both positive and negative ion modes.
In positive ion mode, the protonated molecule [M+H]⁺ is expected at an m/z of 440.0. In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed at an m/z of 438.0. The characteristic isotopic pattern of the two bromine atoms (approximately 1:2:1 ratio for Br₂) will be a key diagnostic feature in the mass spectrum, aiding in the confident identification of the molecule.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
A validated LC-MS/MS method is crucial for the sensitive and specific quantification of this compound in complex matrices. The following protocol is a recommended starting point, adaptable to specific instrumentation and sample types.
Table 1: Proposed LC-MS/MS Parameters
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | C18 Reverse-Phase (e.g., 2.1 x 100 mm, 3 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Desolvation Gas | Nitrogen |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| MS/MS Transitions | See Table 2 |
Anticipated Fragmentation Pattern
Tandem mass spectrometry (MS/MS) provides structural information through the controlled fragmentation of a selected precursor ion. The fragmentation of this compound is predicted to be dominated by the facile loss of the Boc group and subsequent cleavages around the amino acid core.
Table 2: Predicted Precursor and Product Ions for MS/MS Analysis
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss |
| 440.0 ([M+H]⁺) | 384.0 | C₄H₈ (isobutylene) |
| 440.0 ([M+H]⁺) | 340.0 | C₅H₉O₂ (Boc group) |
| 440.0 ([M+H]⁺) | 293.9 | C₅H₉O₂ + COOH |
| 340.0 | 293.9 | COOH |
Visualizing the Analytical Workflow and Fragmentation
To further clarify the experimental process and the expected molecular fragmentation, the following diagrams have been generated.
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Predicted fragmentation pathway of protonated this compound.
This technical guide provides a foundational understanding for the mass spectrometric analysis of this compound. The proposed methods and predicted fragmentation patterns offer a robust starting point for researchers to develop and validate their own assays for this important synthetic amino acid. As with any analytical method development, optimization of the parameters outlined here will be necessary to achieve the desired performance for specific applications.
References
The Functional Role of Bromine Atoms in Boc-3,5-Dibromo-L-tyrosine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The incorporation of halogen atoms, particularly bromine, into amino acid scaffolds represents a powerful strategy in medicinal chemistry and drug discovery. Boc-3,5-Dibromo-L-tyrosine, a derivative of the amino acid L-tyrosine, serves as a pivotal building block in the synthesis of peptides and peptidomimetics with enhanced biological properties. The presence of bromine atoms at the 3 and 5 positions of the phenolic ring profoundly influences the molecule's physicochemical characteristics, leading to improved bioactivity, metabolic stability, and receptor affinity. This technical guide provides a comprehensive overview of the functional role of these bromine atoms, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction: The Significance of Halogenation in Peptide Drug Discovery
Halogenation is a key tool in modern drug design, offering a means to fine-tune the pharmacological profile of lead compounds. The introduction of halogen atoms can modulate a molecule's lipophilicity, electronic distribution, and conformation, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) properties. In the context of peptide-based therapeutics, the incorporation of halogenated amino acids can lead to:
-
Enhanced Biological Activity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can significantly increase binding affinity and selectivity.[1]
-
Improved Metabolic Stability: The steric bulk of bromine atoms can shield adjacent peptide bonds from enzymatic degradation by proteases, thereby increasing the in vivo half-life of the peptide.[2]
-
Increased Potency: The altered electronic properties of the aromatic ring can influence the pKa of the phenolic hydroxyl group, potentially leading to stronger interactions with target receptors.
This compound is a commercially available, protected amino acid that allows for the straightforward incorporation of a dibrominated tyrosine residue into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.[3][4]
The Multifaceted Role of Bromine Atoms in this compound
The two bromine atoms on the tyrosine ring are not mere passive additions; they actively contribute to the molecule's functionality in several ways:
Enhanced Receptor Binding and Potency
The bromine atoms significantly alter the electronic nature of the phenolic ring, making the hydroxyl proton more acidic. This can lead to stronger hydrogen bonding interactions with receptor active sites. Furthermore, the bromine atoms themselves can act as halogen bond donors, forming favorable interactions with electron-rich atoms like oxygen and nitrogen in the receptor's binding pocket.
Modulation of Signaling Pathways
The enhanced binding affinity and potency conferred by the bromine atoms can translate into a more profound modulation of intracellular signaling pathways. For example, some dibromotyrosine analogues have been designed to target the ATP binding site of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[5][6] Inhibition of VEGFR-2 can, in turn, affect downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are crucial for cell proliferation, survival, and migration.[7][8][9]
A hypothetical signaling pathway illustrating the potential mechanism of action of a peptide containing 3,5-dibromotyrosine (DBY-peptide) as a VEGFR-2 inhibitor is presented below.
Improved Pharmacokinetic Properties
Unmodified peptides often suffer from rapid degradation by proteases in the body, leading to short half-lives and limited therapeutic efficacy.[10][11] The introduction of bulky bromine atoms on the tyrosine residue can sterically hinder the approach of proteases, thereby increasing the peptide's resistance to enzymatic cleavage and prolonging its circulation time.[2][12] While specific pharmacokinetic data for a peptide containing this compound is not currently available, the principle of increased proteolytic stability through the incorporation of modified amino acids is well-established in peptide drug design.
Quantitative Data
The following table summarizes the available quantitative data for the anti-proliferative and anti-migratory activities of dibromotyrosine-inspired analogues in human prostate cancer cell lines (PC-3 and LNCaP).
| Compound | Cell Line | Assay | IC50 (µM)[5] |
| Ester Analogue 5 | PC-3 | Proliferation (MTT) | 15.3 ± 1.2 |
| Ester Analogue 6 | PC-3 | Proliferation (MTT) | 12.8 ± 0.9 |
| Ether Analogue 11 | PC-3 | Proliferation (MTT) | 8.7 ± 0.7 |
| Ether Analogue 12 | PC-3 | Proliferation (MTT) | 9.1 ± 0.8 |
| Ester Analogue 5 | LNCaP | Proliferation (MTT) | 25.1 ± 2.1 |
| Ester Analogue 6 | LNCaP | Proliferation (MTT) | 22.4 ± 1.8 |
| Ether Analogue 11 | LNCaP | Proliferation (MTT) | 14.2 ± 1.1 |
| Ether Analogue 12 | LNCaP | Proliferation (MTT) | 15.8 ± 1.3 |
| Ester Analogue 5 | PC-3 | Migration (Wound Healing) | ~50% inhibition at 10 µM |
| Ester Analogue 6 | PC-3 | Migration (Wound Healing) | ~60% inhibition at 10 µM |
| Ether Analogue 11 | PC-3 | Migration (Wound Healing) | ~30% inhibition at 10 µM |
| Ether Analogue 12 | PC-3 | Migration (Wound Healing) | ~35% inhibition at 10 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the synthesis and characterization of peptides containing this compound.
Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide incorporating this compound using a standard Boc/Bzl strategy.[13][14][15]
Materials:
-
This compound
-
Other Boc-protected amino acids
-
Merrifield or other suitable resin
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Coupling reagents (e.g., HBTU, HOBt, DIC)
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers)
-
Diethyl ether
-
Acetonitrile
-
Water (HPLC grade)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 1-2 hours in a reaction vessel.
-
First Amino Acid Attachment: Attach the first Boc-protected amino acid to the resin according to standard protocols for the chosen resin type.
-
Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 30 minutes to remove the Boc protecting group.
-
Washing: Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Neutralize the resin with a solution of 5-10% DIEA in DMF.
-
Coupling: Dissolve this compound (3 equivalents) and coupling reagents (e.g., HBTU/HOBt, 3 equivalents) in DMF. Add DIEA (6 equivalents) and add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat: Repeat steps 3-7 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: Perform a final Boc deprotection as in step 3.
-
Cleavage: Cleave the peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., HF or TFMSA with appropriate scavengers) for 1-2 hours at 0°C.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and, if necessary, NMR spectroscopy.
Cell Proliferation (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[1][3][16][17][18]
Materials:
-
Cancer cell line of interest (e.g., PC-3)
-
Complete culture medium
-
96-well plates
-
DBY-peptide stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the DBY-peptide and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.
Western Blot Analysis of Signaling Proteins
This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the analysis of signaling pathway activation.[16][18][19][20][21][22]
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-p-ERK, anti-p-Akt, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Conclusion and Future Directions
This compound is a valuable synthetic building block for the development of novel peptide-based therapeutics. The bromine atoms play a crucial functional role by enhancing receptor binding affinity, increasing metabolic stability, and ultimately improving the biological activity of the resulting peptides. While the available data on dibromotyrosine-containing compounds is promising, further research is needed to fully elucidate the specific molecular interactions and signaling pathways involved. Future studies should focus on:
-
Synthesizing and characterizing a wider range of peptides containing 3,5-dibromotyrosine to establish clear structure-activity relationships.
-
Conducting detailed biophysical studies, such as X-ray crystallography and NMR, to visualize the interactions between these peptides and their biological targets at the atomic level.
-
Performing in vivo pharmacokinetic and pharmacodynamic studies to assess the therapeutic potential of these compounds in relevant disease models.
By continuing to explore the unique properties of halogenated amino acids, researchers can unlock new avenues for the design and development of next-generation peptide drugs with improved efficacy and safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of dibromotyrosine analogues inspired by marine natural products as inhibitors of human prostate cancer proliferation, invasion, and migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 8. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. corning.com [corning.com]
- 11. mdpi.com [mdpi.com]
- 12. Prediction of Anticancer Peptides with High Efficacy and Low Toxicity by Hybrid Model Based on 3D Structure of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. biomatik.com [biomatik.com]
- 15. chemistry.du.ac.in [chemistry.du.ac.in]
- 16. Synthesis and Antiproliferative Activity of Marine Bromotyrosine Purpurealidin I and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Antiproliferative Activity of Marine Bromotyrosine Purpurealidin I and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. researchportal.helsinki.fi [researchportal.helsinki.fi]
- 22. Synthesis and Cytotoxicity Evaluation of Spirocyclic Bromotyrosine Clavatadine C Analogs - PMC [pmc.ncbi.nlm.nih.gov]
The Boc Protection of 3,5-Dibromo-L-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism, experimental protocols, and key data associated with the tert-butyloxycarbonyl (Boc) protection of 3,5-Dibromo-L-tyrosine. This protected amino acid is a critical building block in solid-phase peptide synthesis (SPPS), particularly for the development of novel peptide-based therapeutics and research tools.
Core Mechanism of Boc Protection
The protection of the α-amino group of 3,5-Dibromo-L-tyrosine is achieved through a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[1][2] This process renders the amine nucleophile unreactive, preventing it from forming unwanted peptide bonds during subsequent amino acid couplings in peptide synthesis.[3][4]
The reaction proceeds via the following steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amino group of 3,5-Dibromo-L-tyrosine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the Boc anhydride.[1]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.
-
Collapse of the Intermediate and Byproduct Formation: The intermediate collapses, leading to the formation of the N-Boc-protected 3,5-Dibromo-L-tyrosine. This step also releases a tert-butoxycarboxylate anion, which readily decomposes into the volatile byproducts isobutylene and carbon dioxide, driving the reaction to completion.[4]
This reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amino group, facilitating the nucleophilic attack.[3]
Figure 1: Reaction mechanism of Boc protection.
Quantitative Data
The following table summarizes key quantitative data for Boc-3,5-dibromo-L-tyrosine.
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₇Br₂NO₅ | [5] |
| Molecular Weight | 439.33 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Purity | ≥ 99% | [5] |
| Melting Point | 145-150 °C | |
| Optical Rotation | [a]D²⁰ = +33 ± 2º (c=1 in Dioxane) | [5] |
| Storage Temperature | 0-8 °C | [5] |
Experimental Protocols
The following is a generalized experimental protocol for the Boc protection of 3,5-Dibromo-L-tyrosine, synthesized from established methods for amino acid protection.[4][6]
Materials:
-
3,5-Dibromo-L-tyrosine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
1 M Sodium Hydroxide (NaOH) solution
-
Ethyl acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: Dissolve 3,5-Dibromo-L-tyrosine (1.0 equivalent) in a 1:1 mixture of dioxane and 1 M aqueous NaOH. The amount of solvent should be sufficient to fully dissolve the amino acid.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of (Boc)₂O: Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, remove the dioxane under reduced pressure.
-
Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to a pH of 2-3 with 1 M HCl.
-
Extract the N-Boc-3,5-dibromo-L-tyrosine with ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the N-Boc-protected amino acid.
Figure 2: General experimental workflow.
Application in Peptide Synthesis
This compound is a valuable building block in peptide synthesis, particularly in the Boc/Bzl strategy of SPPS.[4] The Boc group serves as a temporary protecting group for the α-amino functionality, allowing for the sequential addition of amino acids to a growing peptide chain. The Boc group is readily removed under mildly acidic conditions, typically with trifluoroacetic acid (TFA), to expose the free amine for the next coupling cycle.[7] The brominated tyrosine residue can introduce unique structural and functional properties to peptides, making it a target for the development of novel pharmaceuticals.[5]
Figure 3: Role in Solid-Phase Peptide Synthesis.
References
Stability and Storage of Boc-3,5-Dibromo-L-tyrosine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Boc-3,5-Dibromo-L-tyrosine. The information is curated for professionals in research and drug development who utilize this compound in their work. While specific, in-depth stability studies on this compound are not extensively available in public literature, this guide synthesizes information from supplier data, general principles of organic chemistry, and regulatory guidelines for stability testing to provide a robust framework for its handling and storage.
Physicochemical Properties and Recommended Storage
This compound is a derivative of the amino acid L-tyrosine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the amino function and two bromine atoms on the phenolic ring. It typically presents as a white to off-white powder.
Recommended Storage Conditions:
Based on information from multiple chemical suppliers, the recommended storage temperature for this compound is in a refrigerator at 0-8 °C [1]. This temperature range is intended to minimize potential degradation over time. For long-term storage, maintaining the compound in a tightly sealed container in a dry and dark environment is crucial to prevent hydrolysis and photodegradation.
| Parameter | Recommendation | Source |
| Storage Temperature | 0-8 °C | [1] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | General Best Practice |
| Light Exposure | Protect from light | General Best Practice |
| Moisture | Store in a dry environment, tightly sealed container | General Best Practice |
Stability Profile and Potential Degradation Pathways
Potential Degradation Pathways:
-
Acid-Catalyzed Deprotection: The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions. Exposure to strong acids will lead to the cleavage of the Boc group, yielding 3,5-Dibromo-L-tyrosine, isobutylene, and carbon dioxide.
-
Thermal Degradation: The Boc group is also susceptible to thermal degradation, which can occur at elevated temperatures. This process also results in the removal of the Boc group.
-
Oxidative Degradation: The phenolic ring, even with the presence of deactivating bromine atoms, can be susceptible to oxidation. This could potentially lead to the formation of quinone-like structures or other oxidized species.
-
Photodegradation: Aromatic compounds, particularly those with heteroatom substituents, can be sensitive to light. Exposure to UV or visible light could potentially lead to the formation of degradation products, although specific pathways for this compound are not documented.
-
Hydrolysis: While the Boc group is generally stable to neutral and basic aqueous conditions, prolonged exposure to moisture, especially at elevated temperatures, could potentially lead to hydrolysis.
The following diagram illustrates the potential degradation pathways for this compound under stress conditions.
References
The Strategic Incorporation of Boc-3,5-Dibromo-L-tyrosine in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of chemically modified amino acids has significantly broadened the landscape of peptide-based drug discovery and development. Among these, Boc-3,5-Dibromo-L-tyrosine stands out as a pivotal building block for synthesizing peptides with enhanced biological activity and unique properties. This technical guide provides an in-depth analysis of the core characteristics of this compound, detailed experimental protocols for its use in solid-phase peptide synthesis (SPPS), and insights into its applications in creating novel therapeutics.
Core Characteristics and Physicochemical Properties
This compound is a derivative of the amino acid L-tyrosine, where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the phenolic ring is substituted with two bromine atoms at the 3 and 5 positions. This unique structure imparts several key characteristics that are advantageous in peptide synthesis. The Boc group provides temporary protection of the N-terminus, which can be readily removed under acidic conditions, allowing for stepwise elongation of the peptide chain.[1][2] The dibromination of the aromatic ring enhances the hydrophobicity of the amino acid and can lead to improved receptor binding and increased stability of the resulting peptide.[3]
The key physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in peptide synthesis protocols.
| Property | Value |
| Chemical Name | N-(tert-Butoxycarbonyl)-3,5-dibromo-L-tyrosine |
| Synonyms | Boc-L-Tyr(3,5-Br2)-OH, Boc-3,5-dibromo-L-Tyr-OH |
| Molecular Formula | C₁₄H₁₇Br₂NO₅ |
| Molecular Weight | 439.10 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥98% |
| Melting Point | 145-150 °C |
| Optical Rotation | [α]²⁰/D +23.0° to +27.0° (c=1 in DMF) |
| Storage | 2-8°C |
Experimental Protocols for Peptide Synthesis
The incorporation of this compound into a peptide sequence follows the general principles of Boc-based solid-phase peptide synthesis (SPPS). The following protocols provide a detailed methodology for a single coupling cycle.
Resin Swelling
-
Objective: To swell the solid support resin, making the reactive sites accessible.
-
Procedure:
-
Place the desired amount of resin (e.g., Merrifield or PAM resin) in a reaction vessel.
-
Add dichloromethane (DCM) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for 30 minutes at room temperature with gentle agitation.
-
Drain the DCM from the reaction vessel.
-
Nα-Boc Deprotection
-
Objective: To remove the Boc protecting group from the N-terminus of the growing peptide chain.
-
Procedure:
-
Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the swollen resin.
-
Agitate the mixture for 2 minutes and drain the solution.
-
Add a fresh solution of 50% TFA in DCM and agitate for an additional 20-30 minutes.
-
Drain the TFA solution.[4]
-
Washing and Neutralization
-
Objective: To remove residual TFA and neutralize the protonated N-terminus.
-
Procedure:
-
Wash the resin sequentially with DCM (3 times), isopropanol (1 time), and DCM (3 times).
-
Add a solution of 5% N,N-diisopropylethylamine (DIEA) in DCM to the resin and agitate for 2 minutes.
-
Drain the DIEA solution and repeat the neutralization step.
-
Wash the resin with DCM (3 times) to remove excess base.[4]
-
Coupling of this compound
-
Objective: To form a peptide bond between the free N-terminus on the resin and the carboxyl group of this compound.
-
Procedure:
-
In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and a coupling agent such as HBTU (2.9 equivalents) in N,N-dimethylformamide (DMF).
-
Add DIEA (6 equivalents) to the solution to activate the amino acid.
-
Immediately add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Monitor the completion of the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling step should be repeated.[4]
-
Final Washing
-
Objective: To remove excess reagents and byproducts after the coupling reaction.
-
Procedure:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and DCM (3 times).[4] The resin is now ready for the next deprotection and coupling cycle.
-
Visualizing the Workflow and Potential Applications
To provide a clearer understanding of the experimental process and the potential impact of incorporating this compound, the following diagrams illustrate the SPPS workflow and a relevant signaling pathway.
Caption: General workflow for a single coupling cycle in Boc-SPPS.
The incorporation of 3,5-dibromo-L-tyrosine into peptides has shown promise in the development of therapeutics for neurological disorders such as stroke and epilepsy.[5] The modified amino acid may contribute to altered receptor interactions and signaling pathways involved in neuronal excitability and cell death.
Caption: Potential neuroprotective signaling pathway.
Applications in Drug Discovery and Development
The unique structural features of this compound make it a valuable asset in the design of novel peptide-based therapeutics. The introduction of bromine atoms can enhance the binding affinity of peptides to their target receptors and improve their metabolic stability, leading to a longer duration of action.[3]
Peptides containing 3,5-dibromo-L-tyrosine are being investigated for a range of therapeutic applications, including:
-
Neurological Disorders: As demonstrated in preclinical models, this modified amino acid has shown potential in reducing neuronal damage in stroke and suppressing seizure activity.[5]
-
Cancer Therapeutics: The enhanced stability and receptor binding properties of peptides incorporating this amino acid make them attractive candidates for targeting cancer-specific receptors.[3]
-
Bioconjugation: The reactive nature of the brominated aromatic ring can be exploited for the site-specific conjugation of peptides to other molecules, such as imaging agents or drug delivery systems.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of Boc-3,5-Dibromo-L-tyrosine into Peptides via Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific incorporation of non-canonical amino acids into peptides is a powerful strategy for modulating their structure, function, and therapeutic potential. 3,5-Dibromo-L-tyrosine, a halogenated analog of L-tyrosine, is of particular interest due to its ability to introduce unique steric and electronic properties, enhance binding affinity, and serve as a handle for further chemical modifications. This application note provides a detailed protocol for the efficient incorporation of N-α-Boc-3,5-Dibromo-L-tyrosine into peptide sequences using manual Boc-based Solid-Phase Peptide Synthesis (SPPS).
The bulky dibromo substitution on the tyrosine ring presents steric challenges that necessitate optimized coupling conditions to ensure high incorporation efficiency. This document outlines the recommended reagents, reaction parameters, and analytical methods to successfully synthesize peptides containing this modified amino acid.
Data Presentation
Table 1: Reagents and Solvents for SPPS of Peptides Containing Boc-3,5-Dibromo-L-tyrosine
| Reagent/Solvent | Function | Recommended Grade |
| Merrifield Resin (or equivalent) | Solid support for peptide assembly | 1% DVB, 100-200 mesh, 0.4-1.2 mmol/g |
| This compound | Protected amino acid to be incorporated | ≥98% purity |
| Other Boc-L-amino acids | Standard protected amino acids | Peptide synthesis grade |
| Dichloromethane (DCM) | Resin swelling and washing | Anhydrous, peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Coupling and washing solvent | Anhydrous, peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Boc deprotection reagent | Reagent grade, ≥99% |
| Diisopropylethylamine (DIEA) | Neutralization base | Peptide synthesis grade, ≥99% |
| HBTU/HOBt or HATU/HOAt | Coupling activators for hindered amino acids | Peptide synthesis grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Coupling activator | Peptide synthesis grade |
| 1-Hydroxybenzotriazole (HOBt) | Racemization suppressor | Anhydrous, peptide synthesis grade |
| Acetic Anhydride/Pyridine in DCM | Capping solution | Reagent grade |
| Anhydrous Hydrogen Fluoride (HF) or TFMSA | Cleavage and final deprotection reagent | Anhydrous |
| Scavengers (e.g., p-cresol, thioanisole) | Cation scavengers during cleavage | Reagent grade |
| Diethyl ether | Peptide precipitation | Anhydrous, reagent grade |
Table 2: Representative Quantitative Data for a Model Peptide Synthesis
The following data is for the synthesis of a model pentapeptide (e.g., Gly-Ala-Val-DibromoTyr-Leu) on a 0.1 mmol scale.
| Parameter | Value | Notes |
| Resin Substitution Level | 0.5 mmol/g | Lower substitution can be beneficial for longer or more complex peptides. |
| Boc-Amino Acid Excess | 3.0 equivalents | An excess of the amino acid and coupling reagents drives the reaction to completion. |
| Coupling Time (Standard Amino Acids) | 1 - 2 hours | Monitored by the Kaiser test for primary amines. |
| Coupling Time (this compound) | 2 - 4 hours (or double coupling) | May require longer coupling times or double coupling due to potential steric hindrance. |
| Coupling Efficiency | >98% | Essential for the synthesis of high-purity peptides. |
| Final Peptide Yield (crude) | 75 - 85% | Dependent on the sequence and number of coupling cycles. |
| Purity of Crude Peptide (by RP-HPLC) | 60 - 70% | Typical purity before purification. |
Experimental Protocols
Resin Preparation and First Amino Acid Attachment
-
Resin Swelling: Place the desired amount of Merrifield resin in a reaction vessel. Add DCM to swell the resin for at least 30 minutes with gentle agitation. Drain the solvent.
-
First Amino Acid Attachment (Cesium Salt Method):
-
Dissolve the first Boc-protected amino acid in a suitable solvent mixture (e.g., DMF/DCM).
-
Add cesium carbonate (0.5 equivalents) and stir for 1 hour.
-
Remove the solvent under reduced pressure.
-
Add the resulting cesium salt to the swollen resin in DMF.
-
Heat the mixture to 50°C and agitate for 12-24 hours.
-
Wash the resin thoroughly with DMF, DMF/water, DMF, and DCM, then dry under vacuum.
-
Solid-Phase Peptide Synthesis Cycle for Subsequent Amino Acids
This cycle is repeated for each amino acid in the peptide sequence.
-
Boc Deprotection:
-
Wash the resin with DCM (3x).
-
Add a solution of 50% TFA in DCM to the resin. Agitate for 2 minutes and drain.
-
Add a fresh solution of 50% TFA in DCM and agitate for 30 minutes.[1]
-
Drain the deprotection solution and wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
-
-
Neutralization:
-
Add a solution of 10% DIEA in DCM to the resin. Agitate for 2 minutes and drain. Repeat this step.
-
Wash the resin with DCM (5x) to remove excess base.
-
-
Amino Acid Coupling (Standard Amino Acids):
-
In a separate vial, dissolve the next Boc-amino acid (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) and pre-activate for 10 minutes.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate for 1-2 hours.
-
Monitor the reaction completion using a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Incorporation of this compound (Optimized for Hindered Coupling):
-
In a separate vial, dissolve this compound (3 eq.) and HATU (2.9 eq.) in DMF.
-
Add DIEA (6 eq.) to the mixture and immediately add the activated solution to the neutralized resin.
-
Agitate for 2-4 hours.
-
Perform a Kaiser test. If the test is positive, a second coupling (double coupling) is recommended. To do this, drain the coupling solution, wash with DMF, and repeat the coupling step with a freshly prepared activated amino acid solution.
-
-
Capping (Optional but Recommended):
-
After a successful coupling, especially if a double coupling was required, unreacted free amines can be capped to prevent the formation of deletion peptides.
-
Treat the resin with a solution of acetic anhydride/pyridine/DCM (1:2:7) for 30 minutes.
-
-
Washing:
-
After each coupling and capping step, wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Cleavage and Deprotection
Caution: Anhydrous HF and TFMSA are extremely corrosive and toxic. These procedures must be performed in a specialized, acid-resistant fume hood with appropriate personal protective equipment.
-
Resin Drying: After the final deprotection step, wash the peptide-resin with DCM and methanol, and dry thoroughly under vacuum.
-
HF Cleavage:
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., 90% HF, 5% p-cresol, 5% thioanisole) and stir at 0°C for 1-2 hours.[2]
-
Evaporate the HF under a stream of nitrogen.
-
-
TFMSA Cleavage (Alternative to HF):
-
Suspend the dried peptide-resin in a cleavage cocktail of TFMSA/TFA/thioanisole (e.g., 1:10:1 v/v/v).
-
Stir at room temperature for 2-4 hours.
-
-
Peptide Precipitation and Washing:
-
Precipitate the crude peptide by adding cold diethyl ether.[3]
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether multiple times.
-
Dry the crude peptide pellet under vacuum.
-
Purification and Analysis
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a suitable gradient of water/acetonitrile containing 0.1% TFA.[4]
-
Analysis: Confirm the identity and purity of the final peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Mandatory Visualizations
Caption: SPPS workflow for incorporating this compound.
Caption: Conceptual signaling pathway modulation by a dibromotyrosine peptide.
References
Application Notes and Protocols for Site-Specific Incorporation of Boc-3,5-Dibromo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the site-specific incorporation of the unnatural amino acid Boc-3,5-Dibromo-L-tyrosine into proteins using amber suppression-based unnatural amino acid mutagenesis. This technique allows for the precise introduction of this unique chemical moiety, enabling novel research in protein engineering, drug discovery, and cellular biology.
Introduction
This compound is a valuable synthetic amino acid derivative for site-specific protein modification. The dibromo-substituted phenol ring offers unique chemical properties, including altered electronic and steric characteristics compared to natural tyrosine. These properties can be exploited for various applications such as:
-
Enhanced Binding Interactions: The bulky and electron-rich bromine atoms can mediate novel protein-protein or protein-ligand interactions.[1][2]
-
Probing Protein Environments: The unique spectroscopic signature of the dibrominated ring can serve as a probe for local environmental changes within a protein.
-
Site-Specific Crosslinking: The reactive nature of the aryl bromide can be utilized for covalent crosslinking to other molecules.
-
Heavy Atom for X-ray Crystallography: The bromine atoms can serve as anomalous scatterers to aid in solving protein crystal structures.
The tert-butyloxycarbonyl (Boc) protecting group on the amine ensures compatibility with the translational machinery and is typically removed post-translationally if the free amine is required.
Principle of the Method
The site-specific incorporation of this compound is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This system works independently of the host cell's endogenous aaRS/tRNA pairs. The orthogonal tRNA is engineered to recognize a nonsense codon, typically the amber stop codon (UAG), which is introduced at the desired site in the gene of interest. The orthogonal aaRS is evolved to specifically recognize and charge the this compound onto the orthogonal tRNA. When this charged tRNA encounters the amber codon during translation, it incorporates this compound at that specific position, allowing for the expression of the full-length, modified protein.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₇Br₂NO₅ | [1] |
| Molecular Weight | 439.09 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Melting Point | 145-150 °C | [1] |
| Storage Conditions | 0-8 °C | [1] |
Table 2: Representative Protein Expression Yields with Unnatural Amino Acids*
| Unnatural Amino Acid | Expression System | Protein | Yield (mg/L) | Reference |
| p-acetyl-L-phenylalanine | E. coli | Superfolder GFP | ~15 | N/A |
| O-methyl-L-tyrosine | E. coli | myoglobin | ~10 | N/A |
| 3-nitro-L-tyrosine | E. coli | T4 Lysozyme | ~5 | [3] |
| This compound | E. coli | Target Protein | To be determined | N/A |
*Note: Specific yields for this compound are not yet published and will depend on the specific protein, expression system, and efficiency of the orthogonal aaRS/tRNA pair.
Experimental Protocols
Protocol 1: Preparation of this compound
A common method for the synthesis of 3,5-dibromo-L-tyrosine involves the bromination of L-tyrosine.[4] The Boc-protection of the amine group can then be achieved using di-tert-butyl dicarbonate ((Boc)₂O). A general procedure is outlined below:
-
Dibromination of L-tyrosine:
-
Dissolve L-tyrosine in a suitable solvent mixture, such as acetic acid and hydrobromic acid.
-
Add dimethyl sulfoxide (DMSO) dropwise to the reaction mixture. The stoichiometry of DMSO will determine the extent of bromination.
-
Heat the reaction mixture and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction and precipitate the product by adjusting the pH.
-
Collect the 3,5-dibromo-L-tyrosine product by filtration and wash with cold water.
-
Dry the product under vacuum.
-
-
Boc Protection:
-
Suspend 3,5-dibromo-L-tyrosine in a suitable solvent like a mixture of dioxane and water.
-
Add a base, such as sodium hydroxide, to deprotonate the amino group.
-
Add di-tert-butyl dicarbonate ((Boc)₂O) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress.
-
After the reaction is complete, acidify the mixture to precipitate the Boc-protected product.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
-
Protocol 2: Site-Specific Incorporation of this compound into a Target Protein in E. coli
This protocol assumes the availability of an evolved, orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for this compound.
1. Plasmid Preparation:
-
Obtain or construct a two-plasmid system:
-
pEVOL Plasmid: Carries the gene for the orthogonal aaRS and the orthogonal tRNA under the control of inducible promoters (e.g., arabinose-inducible araC-PBAD promoter for the aaRS and a constitutive promoter for the tRNA).
-
pET Plasmid: Contains the gene of interest with an in-frame amber (UAG) codon at the desired site of incorporation, under the control of a T7 promoter.
-
2. Transformation:
-
Co-transform competent E. coli cells (e.g., BL21(DE3)) with both the pEVOL and pET plasmids.
-
Plate the transformed cells on LB agar plates containing the appropriate antibiotics for both plasmids (e.g., chloramphenicol for pEVOL and ampicillin for pET).
-
Incubate overnight at 37°C.
3. Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotics and grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate a larger volume of minimal medium (e.g., M9 minimal medium) supplemented with the antibiotics.
-
Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.4-0.6.
-
Add this compound to a final concentration of 1-2 mM.
-
Induce the expression of the orthogonal aaRS with L-arabinose (e.g., 0.02% w/v).
-
Continue to grow the culture for 30-60 minutes.
-
Induce the expression of the target protein with IPTG (e.g., 1 mM).
-
Reduce the temperature to 18-25°C and continue to grow the culture overnight (12-16 hours).
4. Protein Purification and Analysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).
-
Clarify the lysate by centrifugation.
-
Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography if the protein has a His-tag).
-
Analyze the purified protein by SDS-PAGE to confirm the expression of the full-length protein.
-
Confirm the incorporation of this compound by mass spectrometry (e.g., ESI-MS or MALDI-TOF).[5]
Visualizations
Caption: Experimental workflow for site-specific incorporation of this compound.
Caption: Mechanism of amber suppression for unnatural amino acid incorporation.
Potential Applications and Future Directions
The ability to site-specifically incorporate this compound opens up numerous possibilities for basic and applied research:
-
Mapping Protein-Protein Interactions: The dibromotyrosine can be used as a heavy atom for X-ray crystallography to aid in structure determination of protein complexes.
-
Developing Novel Bioconjugates: The unique reactivity of the dibrominated phenol can be exploited for the development of novel antibody-drug conjugates or other targeted therapeutics.[1]
-
Investigating Enzyme Mechanisms: Placing this non-natural amino acid in or near an enzyme's active site can provide insights into catalytic mechanisms.
-
Creating Novel Biomaterials: The incorporation of this amino acid can be used to create proteins with altered physical and chemical properties for materials science applications.
Future work will focus on the development and optimization of a highly specific and efficient orthogonal aaRS/tRNA pair for this compound to facilitate its widespread use in the scientific community.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Site-specific incorporation of 3-nitrotyrosine as a probe of pKa perturbation of redox-active tyrosines in ribonucleotide reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of 3-bromo-L-tyrosine and 3,5-dibromo-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mass spectrometry analysis of nitrotyrosine-containing proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Deprotection of the Boc Group from Boc-3,5-Dibromo-L-tyrosine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceutical agents. Its popularity is due to its stability under a wide range of reaction conditions and its susceptibility to cleavage under acidic conditions.[1][2] Boc-3,5-Dibromo-L-tyrosine is a valuable building block in the synthesis of complex peptides and other specialized molecules where the introduction of brominated tyrosine residues is desired for structural diversity or to modulate biological activity.[3]
The deprotection of the Boc group from this compound is a critical step that requires careful consideration to achieve high yields and purity. The electron-rich nature of the dibrominated phenolic ring of tyrosine presents a potential challenge, as the tert-butyl cation generated during deprotection can lead to unwanted side reactions, such as C-alkylation of the aromatic ring.[1][2] Therefore, the choice of deprotection method and the use of appropriate scavengers are crucial for a successful outcome.
These application notes provide an overview of common deprotection methods for the Boc group and offer detailed protocols that can be adapted for this compound.
Deprotection Strategies
The most common method for the removal of the Boc group is acidolysis.[1][2] However, alternative methods, such as thermal and catalytic approaches, are also available and may be advantageous for substrates sensitive to strong acids.
Acidic Deprotection
Acid-catalyzed removal of the Boc group is the most frequently employed method.[1] The mechanism involves protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation to form a carbamic acid, which readily decarboxylates to yield the free amine.[4]
Commonly used acidic reagents include:
-
Trifluoroacetic Acid (TFA): A strong acid that effectively cleaves the Boc group. It is often used in a solution with a scavenger in a solvent like dichloromethane (DCM).[1][5][6]
-
Hydrochloric Acid (HCl): A common and effective alternative to TFA, typically used as a solution in an organic solvent such as dioxane or methanol.[7]
Potential Side Reactions and Mitigation
The primary side reaction of concern during the acidic deprotection of Boc-tyrosine derivatives is the alkylation of the electron-rich aromatic ring by the tert-butyl cation.[1][2] The presence of two bromine atoms on the tyrosine ring in this compound may influence the reactivity of the aromatic ring. To minimize this side reaction, the use of scavengers is highly recommended.[1][2]
Common scavengers include:
-
Anisole or Thioanisole: These compounds act as cation traps.[1][7]
-
Trialkylsilanes (e.g., Triethylsilane or Triisopropylsilane): Effective at reducing the tert-butyl cation.[8]
Experimental Protocols
The following protocols are general methods for Boc deprotection and should be optimized for the specific substrate, this compound.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This protocol describes a standard procedure for the deprotection of a Boc-protected amine using TFA in dichloromethane (DCM).
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Scavenger (e.g., anisole or triethylsilane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM (approx. 0.1–0.2 M concentration) in a round-bottom flask.
-
Add a suitable scavenger (e.g., 5-10 equivalents of anisole).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate).
-
Carefully wash the organic layer with saturated aqueous NaHCO₃ solution to neutralize any remaining acid.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected product.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol provides an alternative acidic deprotection method using HCl in dioxane.
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Methanol (optional)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound in a minimal amount of methanol (optional, to aid solubility) in a round-bottom flask.
-
Add 4M HCl in dioxane (typically 5-10 equivalents of HCl).
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the product may precipitate as the hydrochloride salt. If so, it can be collected by filtration.
-
Alternatively, the solvent can be removed under reduced pressure.
-
The resulting crude product can be washed with cold diethyl ether to remove non-polar impurities.
Data Presentation
| Reagent | Typical Conditions | Reaction Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% in DCM, 0 °C to RT | 1 - 4 hours | A strong acid that provides rapid deprotection. The use of scavengers is highly recommended to prevent side reactions on the electron-rich dibrominated tyrosine ring.[1][5][6] |
| Hydrochloric Acid (HCl) | 4M in Dioxane, RT | 1 - 4 hours | A common and effective alternative to TFA. The product is typically isolated as the hydrochloride salt.[7] |
| Phosphoric Acid | Aqueous H₃PO₄ in THF | Variable | A milder acidic condition that may offer selectivity in the presence of other acid-sensitive groups.[2] |
Visualizations
Workflow for Boc Deprotection
Caption: A generalized workflow for the deprotection of this compound.
Mechanism of Acidic Boc Deprotection
References
Application of Boc-3,5-Dibromo-L-tyrosine in Drug Design and Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-3,5-Dibromo-L-tyrosine is a synthetically versatile amino acid derivative that serves as a crucial building block in modern drug design and discovery. The incorporation of bromine atoms onto the tyrosine ring offers unique chemical properties that are leveraged to enhance the biological activity, selectivity, and pharmacokinetic profiles of peptides and small molecules. This document provides detailed application notes, experimental protocols, and data on the use of this compound in the development of novel therapeutics, including enzyme inhibitors and molecular probes.
Key Applications
This compound is instrumental in several key areas of drug discovery:
-
Peptide-Based Drug Candidates: The dibromo-tyrosine moiety can introduce conformational constraints and increase binding affinity and stability of peptidic drugs. The bulky bromine atoms can make crucial contacts in protein binding pockets and enhance resistance to metabolic degradation.[1]
-
Enzyme Inhibitors: It is a key component in the design of potent and selective inhibitors for various enzymes, particularly protein tyrosine kinases and phosphatases, which are critical targets in oncology and immunology.[2]
-
SH2 Domain Antagonists: Src Homology 2 (SH2) domains are critical components of intracellular signaling pathways, and their dysregulation is implicated in numerous diseases. This compound is used to synthesize peptide and peptidomimetic antagonists that can block these interactions.
-
Molecular Probes and Bioconjugation: The bromine atoms on the phenyl ring serve as handles for further chemical modifications, such as cross-coupling reactions, allowing for the attachment of fluorescent tags, affinity labels, or other reporter groups.[1] This is also valuable in the synthesis of radiolabeled peptides for imaging applications.[3][4]
-
Targeted Protein Degradation (PROTACs): While direct incorporation into PROTACs is an emerging area, the structural motifs derived from brominated tyrosine-like compounds are being explored in the warhead components of these novel therapeutic agents.
Data Presentation: Quantitative Analysis of Inhibitors
The incorporation of halogenated tyrosine derivatives can significantly impact the inhibitory potency of drug candidates. Below is a summary of representative quantitative data for inhibitors containing modified tyrosine residues.
| Compound Class | Target | Specific Compound Example | IC50 / Binding Affinity | Reference |
| Peptide-based Inhibitor | Grb2-SH2 Domain | (R)-sulfoxide-cyclized pentapeptide with 3'-aminotyrosine | IC50 = 58 nM | [5] |
| Peptide-based Inhibitor | Grb2-SH2 Domain | Nonphosphorylated cyclic pentapeptide with 3'-aminotyrosine | IC50 = 19 nM (MDA-MB-453 cells) | [5] |
| Kinase Inhibitor | Bruton's Tyrosine Kinase (BTK) | Benzofuro[3,2-b]pyridin-2(1H)-one derivative (Compound 6f) | IC50 = 74 nM | [6] |
| Kinase Inhibitor | PI3Kδ | Benzofuro[3,2-b]pyridin-2(1H)-one derivative (Compound 6f) | IC50 = 170 nM | [6] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Grb2-SH2 Domain Antagonist using this compound
This protocol describes the manual Boc-SPPS for a hypothetical pentapeptide antagonist of the Grb2-SH2 domain with the sequence Ac-X-Y(3,5-diBr)-Z-W-NH2, where X, Z, and W are other amino acids.
Materials:
-
Rink Amide MBHA resin
-
Boc-protected amino acids (including this compound)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Acetic anhydride
-
Piperidine
-
Cleavage cocktail (e.g., TFA/H2O/triisopropylsilane 95:2.5:2.5)
Procedure:
-
Resin Swelling and Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
First Amino Acid Coupling:
-
Deprotect the Fmoc group on the resin using 20% piperidine in DMF.
-
Wash the resin thoroughly with DMF and DCM.
-
Activate the first Boc-protected amino acid (Boc-W-OH) with DIC and HOBt in DMF.
-
Add the activated amino acid to the resin and couple for 2 hours.
-
Monitor coupling completion with a Kaiser test.
-
-
Chain Elongation (for subsequent amino acids including this compound):
-
Deprotection: Remove the Boc group from the N-terminus of the growing peptide chain by treating the resin with 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin with DCM, isopropanol, and then DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Coupling: Dissolve the next Boc-amino acid (e.g., this compound) and HOBt in DMF. Add DIC to pre-activate for 10 minutes. Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Washing: Wash the resin with DMF and DCM.
-
Repeat this cycle for each amino acid in the sequence.
-
-
N-terminal Acetylation: After the final coupling, treat the resin with a solution of acetic anhydride and DIEA in DMF to cap the N-terminus.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.
Protocol 2: Synthesis of a PROTAC Warhead Precursor using a Dibrominated Moiety
This protocol outlines a synthetic step for a precursor to a PROTAC warhead, inspired by the synthesis of GDC-0853, which contains a 3,5-dibromo-1-methylpyridin-2(1H)-one moiety.
Materials:
-
2-Hydroxypyridine
-
N-Bromosuccinimide (NBS)
-
Methylating agent (e.g., methyl iodide or dimethyl sulfate)
-
Suitable solvent (e.g., acetonitrile)
-
Base (e.g., potassium carbonate)
Procedure:
-
Bromination of 2-Hydroxypyridine:
-
Dissolve 2-hydroxypyridine in a suitable solvent like acetonitrile.
-
Add N-Bromosuccinimide (NBS) portion-wise at room temperature. The reaction is typically stirred for several hours to overnight.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work up the reaction by quenching with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.
-
Purify the resulting 3,5-dibromo-2-hydroxypyridine by column chromatography or recrystallization.
-
-
N-methylation:
-
Dissolve the 3,5-dibromo-2-hydroxypyridine in a suitable solvent like DMF or acetone.
-
Add a base such as potassium carbonate.
-
Add the methylating agent (e.g., methyl iodide) and stir the reaction, possibly with heating, until completion.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, quench the reaction with water and extract the product.
-
Purify the final product, 3,5-dibromo-1-methylpyridin-2(1H)-one, by column chromatography or recrystallization.
-
This precursor can then be further functionalized and incorporated into a PROTAC linker.
Visualizations
Signaling Pathway: Grb2-Mediated Ras Activation
Growth factor receptor-bound protein 2 (Grb2) is an adaptor protein that plays a key role in the Ras signaling pathway. Upon growth factor binding, receptor tyrosine kinases (RTKs) are activated and autophosphorylate on specific tyrosine residues. The SH2 domain of Grb2 binds to these phosphotyrosine sites, recruiting the guanine nucleotide exchange factor SOS (Son of Sevenless) to the plasma membrane. SOS then activates Ras, leading to downstream signaling cascades that regulate cell proliferation, differentiation, and survival.[7][8] Inhibitors containing 3,5-dibromo-L-tyrosine can be designed to block the interaction between the Grb2-SH2 domain and phosphorylated RTKs, thereby inhibiting this pathway.
Caption: Grb2-mediated Ras signaling pathway and the point of inhibition.
Experimental Workflow: Solid-Phase Peptide Synthesis
The following diagram illustrates the general workflow for solid-phase peptide synthesis (SPPS) using the Boc protection strategy.
Caption: General workflow for Boc-based solid-phase peptide synthesis.
Conclusion
This compound is a powerful and versatile tool in the arsenal of medicinal chemists. Its unique properties facilitate the development of potent and selective drug candidates, particularly in the areas of enzyme inhibition and peptide-based therapeutics. The provided protocols and data serve as a guide for researchers to harness the potential of this valuable building block in their drug discovery endeavors. Further exploration of its application in novel modalities like PROTACs is warranted and holds significant promise for future therapeutic innovations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Development of Grb2 SH2 Domain Signaling Antagonists: A Potential New Class of Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Radiolabeled biotinyl peptides as useful reagents for the study of proteolytic enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel nonphosphorylated pentapeptide motif displaying high affinity for Grb2-SH2 domain by the utilization of 3'-substituted tyrosine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The SH2 and SH3 domain-containing protein GRB2 links receptor tyrosine kinases to ras signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Configuration of GRB2 in Protein Interaction and Signal Transduction - PMC [pmc.ncbi.nlm.nih.gov]
Application of Boc-3,5-Dibromo-L-tyrosine in the Synthesis of Potent Enzyme Inhibitors
For Immediate Release
Cupertino, CA – December 26, 2025 – Advanced Biochemicals Inc. today released detailed application notes on the use of Boc-3,5-Dibromo-L-tyrosine for the synthesis of highly effective enzyme inhibitors, particularly targeting Protein Tyrosine Phosphatase 1B (PTP1B). These notes provide researchers, scientists, and drug development professionals with comprehensive protocols and quantitative data to accelerate the discovery of novel therapeutics for metabolic diseases.
This compound is a protected amino acid derivative that serves as a critical building block in the solid-phase peptide synthesis (SPPS) of enzyme inhibitors. The presence of two bromine atoms on the tyrosine ring enhances the molecule's binding affinity and specificity to the target enzyme's active site, making it a valuable component in the design of potent antagonists.
This document outlines the strategic incorporation of this compound into peptide sequences to create inhibitors of PTP1B, a key negative regulator of the insulin signaling pathway. Inhibition of PTP1B is a well-validated therapeutic strategy for the treatment of type 2 diabetes and obesity.
I. Introduction to this compound in Enzyme Inhibitor Synthesis
This compound is an essential reagent in medicinal chemistry for the development of targeted therapies.[1] Its unique dibrominated phenolic structure enhances its utility as a building block in the synthesis of complex peptides designed to modulate the activity of specific enzymes.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group allows for controlled, stepwise assembly of peptide chains using solid-phase peptide synthesis (SPPS) methodologies.
The primary application of this amino acid derivative is in the synthesis of inhibitors for Protein Tyrosine Phosphatases (PTPs), a family of enzymes that play crucial roles in cellular signaling.[3] Of particular interest is PTP1B, which dephosphorylates the insulin receptor and its substrates, thereby attenuating the insulin signal.[3] By designing peptide inhibitors that mimic the substrate of PTP1B and incorporate this compound, it is possible to achieve high potency and selectivity.
II. PTP1B as a Therapeutic Target: The Insulin Signaling Pathway
PTP1B is a major negative regulator of the insulin signaling cascade.[3] Upon insulin binding, the insulin receptor (IR) undergoes autophosphorylation on specific tyrosine residues, initiating a downstream signaling cascade that leads to glucose uptake and utilization. PTP1B counteracts this process by dephosphorylating the activated IR, thus dampening the insulin signal.[3] Inhibition of PTP1B is therefore a promising strategy to enhance insulin sensitivity.
Below is a diagram illustrating the negative regulatory role of PTP1B in the insulin signaling pathway.
III. Quantitative Data: PTP1B Inhibition by Dibromotyrosine-Containing Peptides
The incorporation of 3,5-dibromotyrosine into peptide sequences has been shown to yield potent PTP1B inhibitors. The following table summarizes the inhibitory activities of representative peptide inhibitors containing this modified amino acid.
| Compound ID | Peptide Sequence/Structure | IC50 (nM) for PTP1B | Ki (µM) for PTP1B | Reference |
| S7 | Ac-D-A-D-E-Y(3,5-diBr)-C-F-D-W-A-NH2 | 45.36 | Not Reported | [3] |
| S8 | Ac-D-A-D-E-Y-C(3,5-diBr)-F-D-W-A-NH2 | 63.72 | Not Reported | [3] |
| Triacid 71 | Non-peptidic small molecule with a dibromophenyl group | Not Reported | 0.22 | (Structure related) |
Note: The specific use of the Boc-protected form is in the synthesis process.
IV. Experimental Protocols
A. General Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporating this compound
The following is a general workflow for the synthesis of a peptide inhibitor using Boc-SPPS.
References
- 1. Protein tyrosine phosphatase 1B inhibitors from natural sources - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and structure-activity relationships of novel sulfonamides as potent PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Site-Specifically Modified Peptide Inhibitors of Protein Tyrosine Phosphatase 1B and T-Cell Protein Tyrosine Phosphatase with Enhanced Stability and Improved In Vivo Long-Acting Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Coupling of Boc-3,5-Dibromo-L-tyrosine in SPPS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the coupling efficiency of Boc-3,5-Dibromo-L-tyrosine in Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with coupling this compound in SPPS?
A1: The primary challenges stem from significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group, combined with the two bromine atoms on the tyrosine ring, physically obstructs the formation of the peptide bond. This can lead to low coupling yields, slow reaction kinetics, and an increased risk of deletion sequences in the final peptide.
Q2: Which coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like this compound, high-reactivity coupling reagents are essential. Standard carbodiimide reagents such as DIC (N,N'-diisopropylcarbodiimide) or DCC (N,N'-dicyclohexylcarbodiimide) alone are often insufficient. It is highly recommended to use onium salt-based reagents, including:
-
Uronium/Aminium salts: HATU, HBTU, HCTU, and COMU are very effective.[1]
-
Phosphonium salts: PyBOP and PyAOP are also excellent choices for difficult couplings.[2]
Q3: How can I minimize the risk of side reactions during the coupling of this compound?
A3: The main side reaction of concern is racemization. To minimize this risk:
-
Use appropriate additives: When using carbodiimide-based activation, the addition of 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial to suppress racemization.[2]
-
Choose low-racemization reagents: Reagents like HATU are known to minimize racemization.[1]
-
Control the base: Use a non-nucleophilic, sterically hindered base such as N,N-diisopropylethylamine (DIEA) instead of triethylamine (TEA).[3]
-
Avoid prolonged activation: Do not pre-activate the amino acid for an extended period before adding it to the resin.
Q4: What are the optimal reaction conditions (solvent, temperature) for this coupling?
A4:
-
Solvent: N,N-Dimethylformamide (DMF) is a standard solvent for SPPS. However, for difficult sequences prone to aggregation, N-methyl-2-pyrrolidone (NMP) or a mixture of DMF and dichloromethane (DCM) may improve solvation.[4]
-
Temperature: While most couplings are performed at room temperature, gently heating the reaction to 30-40°C can sometimes improve the efficiency of a sluggish coupling. However, this should be done with caution as it can also increase the risk of racemization.[4]
Q5: What should I do if I observe a positive Kaiser test after the initial coupling attempt?
A5: A positive Kaiser test indicates the presence of unreacted free amines, meaning the coupling was incomplete. In this case, you should perform a "double coupling" by repeating the coupling step with a fresh solution of activated this compound. If the test remains positive after the second coupling, it is advisable to "cap" the unreacted amines with a reagent like acetic anhydride to prevent the formation of deletion sequences.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Coupling Yield / Positive Kaiser Test | 1. Steric Hindrance: The bulky nature of this compound is impeding the reaction. 2. Suboptimal Coupling Reagent: The chosen reagent is not potent enough. 3. Peptide Aggregation: The growing peptide chain is poorly solvated, hindering access to the N-terminus. | 1. Double Couple: Repeat the coupling step with fresh reagents. 2. Switch to a Stronger Reagent: Use a more powerful onium salt reagent like HATU, HCTU, or COMU. 3. Increase Reagent Excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). 4. Optimize Solvent: Switch to NMP or a DMF/DCM mixture. |
| Presence of Deletion Sequences in Final Peptide | 1. Incomplete Coupling: Unreacted N-terminal amines from the previous cycle. 2. Incomplete Deprotection: The N-terminal Boc group of the preceding residue was not fully removed. | 1. Follow Recommendations for "Low Coupling Yield" to ensure complete coupling. 2. Implement a Capping Step: After a positive Kaiser test post-recoupling, cap the unreacted amines with acetic anhydride. 3. Confirm Complete Deprotection: Ensure complete removal of the previous Boc group before coupling. |
| Presence of Diastereomeric Impurities | 1. Racemization: Loss of stereochemical integrity during amino acid activation. 2. Inappropriate Base: The base used is too strong or used in excess. | 1. Use a Racemization Suppressant: Add HOBt or HOAt when using carbodiimide coupling reagents. 2. Choose a Low-Racemization Coupling Reagent: HATU is known to minimize racemization. 3. Use a Weaker, Non-nucleophilic Base: Switch to DIEA or 2,4,6-collidine. |
Data Presentation
The following table summarizes the expected performance of commonly used coupling reagents for sterically hindered amino acids. Note: The quantitative data presented are illustrative and based on general observations for difficult couplings. Actual yields for this compound may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Additive | Typical Coupling Time | Expected Yield for Hindered Couplings | Racemization Potential | Key Advantages |
| DIC | HOBt | 2 - 6 hours | Moderate | Low to Moderate | Cost-effective. |
| HBTU | None | 30 - 90 minutes | Good to Very Good | Low | Faster than DIC/HOBt, reliable for most couplings. |
| HATU | None | 20 - 60 minutes | Very Good to Excellent | Very Low | Highly efficient, recommended for difficult couplings with minimal racemization.[1] |
| PyBOP | None | 30 - 90 minutes | Good to Very Good | Low | Good for sterically hindered couplings.[2] |
| COMU | None | 20 - 60 minutes | Very Good to Excellent | Very Low | Highly reactive and has a better safety profile than HOBt/HOAt-based reagents.[1] |
Experimental Protocols
Protocol 1: Coupling using HATU (Recommended for Difficult Couplings)
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, followed by a second treatment for 20 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% DIEA in DMF (2 x 2 minutes).
-
Washing: Wash the resin with DMF (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture.
-
Coupling: Immediately add the activation mixture to the resin. Agitate the reaction vessel at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for completion. If the test is positive, a recoupling is recommended.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Coupling using DIC/HOBt
-
Follow steps 1-5 from the HATU protocol.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents). Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a Kaiser test. A double coupling may be necessary.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Mandatory Visualization
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Caption: Decision workflow for troubleshooting incomplete coupling.
References
Technical Support Center: Boc-3,5-Dibromo-L-tyrosine in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of Boc-3,5-Dibromo-L-tyrosine in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the potential side reactions involving the dibrominated aromatic ring of this compound during peptide synthesis?
While specific literature detailing the side reactions of this compound is limited, based on the chemical nature of the molecule and general principles of peptide synthesis, two primary concerns are dehalogenation and modification of the phenolic hydroxyl group .
-
Dehalogenation: The carbon-bromine bond on the tyrosine ring may be susceptible to cleavage under certain conditions, leading to the formation of mono-brominated or non-brominated tyrosine residues in the final peptide. This can be influenced by the choice of scavengers and the duration of cleavage.
-
Phenolic Hydroxyl Group Modification: If the hydroxyl group of the dibromotyrosine is not protected, it can be susceptible to O-acylation during coupling steps or alkylation by carbocations generated during Boc deprotection and cleavage, similar to unprotected tyrosine.
Q2: Is protection of the phenolic hydroxyl group of this compound necessary?
Yes, protection of the phenolic hydroxyl group is highly recommended. The use of an acid-labile protecting group, such as a benzyl (Bzl) ether, is common in Boc solid-phase peptide synthesis (SPPS).[1] An unprotected hydroxyl group can lead to side reactions like O-acylation during coupling or O-alkylation from carbocations generated during deprotection steps.[2]
Q3: What are the common side reactions associated with the Boc protecting group when using this compound?
The primary side reactions are related to the generation of the tert-butyl cation during the acidic deprotection of the Boc group.[2] These carbocations can potentially alkylate the electron-rich aromatic ring of the tyrosine derivative, although the electron-withdrawing nature of the two bromine atoms may reduce the ring's susceptibility compared to unsubstituted tyrosine.
Q4: How can I detect potential side products in my peptide containing 3,5-Dibromo-L-tyrosine?
The most effective methods for detecting side products are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
HPLC: Side products, such as dehalogenated or modified peptides, will likely have different retention times compared to the desired peptide, appearing as separate peaks in the chromatogram.
-
Mass Spectrometry: MS analysis is crucial for identifying the nature of the side products by their mass.
-
Dehalogenation: A mass decrease of ~79 Da (for one Br) or ~158 Da (for two Br) from the expected peptide mass.
-
Loss of Boc group: A mass decrease of 100 Da.
-
Alkylation: A mass increase corresponding to the mass of the alkylating species.
-
Q5: What scavenger cocktails are recommended during the final cleavage of a peptide containing 3,5-Dibromo-L-tyrosine?
The choice of scavenger is critical to prevent modification of sensitive residues. For peptides containing tyrosine derivatives, a common and effective scavenger cocktail is "Reagent K".[3][4]
-
Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[4]
This combination helps to scavenge carbocations and protect against various side reactions. The use of scavengers is crucial to minimize potential dehalogenation and other modifications.[3]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Mass spectrometry shows a peak corresponding to the loss of one or two bromine atoms (-79 Da or -158 Da). | Dehalogenation: The C-Br bond is cleaved during TFA deprotection or final cleavage. | Optimize Cleavage Conditions: • Reduce the cleavage time to the minimum required for complete deprotection. • Ensure the use of an effective scavenger cocktail, such as Reagent K, to quench reactive species that may promote dehalogenation.[3][4] Alternative Cleavage Reagents: • Consider milder cleavage cocktails if compatible with other protecting groups. |
| Mass spectrometry shows a peak with an unexpected mass increase. | Alkylation or Acylation: The phenolic hydroxyl group (if unprotected) or the aromatic ring may have been modified. | Protect the Hydroxyl Group: • Use a protected form of the amino acid, such as Boc-O-benzyl-3,5-dibromo-L-tyrosine.[1] Use Effective Scavengers: • Employ a scavenger cocktail during cleavage to trap carbocations.[3] |
| Incomplete coupling to the amino acid following the 3,5-Dibromo-L-tyrosine residue. | Steric Hindrance: The bulky dibromo-tyrosine residue may hinder the approach of the incoming activated amino acid. | Optimize Coupling Conditions: • Increase the coupling time. • Use a more potent coupling reagent (e.g., HATU, HBTU). • Perform a double coupling. |
| Poor solubility of the peptide during purification. | Aggregation: Peptides containing multiple hydrophobic residues, including dibromotyrosine, can be prone to aggregation. | Modify Purification Protocol: • Use a different solvent system for HPLC purification (e.g., acetonitrile/water with TFA or formic acid). • Consider adding chaotropic agents to the purification buffer. |
Experimental Protocols
Protocol 1: Test Cleavage and Mass Spectrometry Analysis for Side Product Identification
This protocol is designed to perform a small-scale cleavage to analyze the crude peptide for potential side reactions before committing to a large-scale cleavage and purification.
Materials:
-
Peptide-resin (10-20 mg)
-
Cleavage Cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT)
-
Cold diethyl ether
-
Microcentrifuge tubes
-
Solvent for MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid)
Procedure:
-
Place 10-20 mg of the dried peptide-resin into a microcentrifuge tube.
-
Add 200 µL of the cleavage cocktail to the resin.
-
Allow the reaction to proceed at room temperature for 2-3 hours with occasional vortexing.
-
Filter the cleavage mixture away from the resin beads into a new microcentrifuge tube.
-
Precipitate the peptide by adding the filtrate to a larger tube containing 1.5 mL of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again.
-
Dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent for mass spectrometry analysis.
-
Analyze the sample by ESI-MS or MALDI-MS to identify the mass of the desired peptide and any potential side products (e.g., dehalogenated species).
Protocol 2: HPLC Analysis of Crude Peptide
This protocol outlines the analytical HPLC method to assess the purity of the crude peptide and detect side products.
Materials:
-
Crude peptide from test cleavage
-
HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Dissolve the crude peptide in a small volume of a suitable solvent (e.g., a mixture of Mobile Phase A and B).
-
Inject a small amount of the dissolved peptide onto the HPLC system.
-
Run a gradient elution, for example, from 5% to 95% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 220 nm and 280 nm).
-
Analyze the chromatogram for the main product peak and any impurity peaks. The relative peak areas can provide an estimate of the purity and the extent of side product formation.
Visualizations
Caption: Potential side reaction pathways for this compound during peptide synthesis.
References
Technical Support Center: Purification of Peptides Containing Boc-3,5-Dibromo-L-tyrosine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the purification of synthetic peptides containing Boc-3,5-Dibromo-L-tyrosine by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with purifying peptides containing this compound?
A1: The main challenges stem from the significant increase in hydrophobicity conferred by the Boc protecting group and the two bromine atoms on the tyrosine residue.[1][2][] This heightened hydrophobicity can lead to several issues:
-
Poor Solubility: The peptide may have limited solubility in the highly aqueous initial mobile phase conditions typical for reversed-phase HPLC (RP-HPLC), leading to precipitation.[2][4]
-
Strong Retention: The peptide can bind very strongly to standard C18 columns, requiring high concentrations of organic solvent for elution, which can compromise resolution.[2]
-
Peptide Aggregation: The hydrophobic nature can cause peptide molecules to aggregate, resulting in broad or tailing peaks.[5]
-
Co-elution with Impurities: Hydrophobic impurities from the synthesis, such as deletion sequences or incompletely deprotected peptides, often have similar retention times, making separation from the target peptide difficult.[2]
Q2: Why is my purified peptide peak extremely broad or tailing?
A2: Peak broadening or tailing for these peptides is commonly due to a few factors. Peptide aggregation is a primary cause, where the hydrophobic molecules clump together.[5] Another reason is strong secondary interactions between the peptide and the stationary phase.[5] Running the purification at a higher temperature (e.g., 40-60°C) can often disrupt these aggregates and improve peak shape.[2][6]
Q3: I am experiencing very low or no recovery of my peptide after purification. What is the likely cause?
A3: Low recovery is a frequent issue with highly hydrophobic peptides. The two most probable causes are:
-
Precipitation on the Column: If the peptide is not fully soluble in the injection solvent or the initial mobile phase, it can precipitate at the head of the column.[2][5]
-
Irreversible Adsorption: The peptide may bind so strongly to the hydrophobic stationary phase (like C18) that it does not elute completely, even at high organic solvent concentrations.[2][5] Consider using a less retentive column, such as a C8 or C4.[2]
Q4: How should I choose the right HPLC column for my this compound peptide?
A4: While a C18 column is a standard starting point for peptide purification, the extreme hydrophobicity of this modified peptide may require alternatives. A C8 or even a C4 column will have weaker hydrophobic interactions, potentially improving recovery and peak shape.[2] For larger peptides (over ~5 kDa), a column with a wider pore size (300 Å) is recommended to ensure the molecule can access the stationary phase bonded within the pores.[6][7]
Q5: What is the purpose of adding Trifluoroacetic Acid (TFA) to the mobile phase?
A5: TFA is crucial for good chromatography of peptides. It serves two main functions:
-
Ion-Pairing Agent: TFA pairs with positively charged residues on the peptide, masking their charge and reducing unwanted ionic interactions with the silica backbone of the column. This leads to sharper, more symmetrical peaks.[2][5][8]
-
Acidifier: It maintains a low pH (around 2), which keeps the silica surface protonated and further minimizes secondary interactions that can cause peak tailing.[8] A concentration of 0.1% TFA in both aqueous and organic mobile phases is standard.[2][5]
Troubleshooting Guide
This section addresses common problems in a question-and-answer format to help you resolve specific experimental issues.
Problem: Poor Peak Shape (Significant Broadening or Tailing)
-
Possible Causes:
-
Solutions:
-
Increase Column Temperature: Elevating the temperature to 40°C, 50°C, or even 60°C can disrupt aggregates and improve peak symmetry.[2][5][6]
-
Reduce Sample Load: Dilute your sample and inject a smaller volume or mass onto the column.[5]
-
Use a Shallower Gradient: A more gradual increase in the organic solvent concentration (e.g., 0.5% per minute) can significantly improve resolution and peak shape.[10]
-
Modify Sample Solvent: First, dissolve the peptide in a small amount of a strong solvent like DMSO, then dilute it with the initial mobile phase.[5]
-
Problem: Low or No Peptide Recovery
-
Possible Causes:
-
Solutions:
-
Optimize Sample Solvent: Ensure the solvent used for injection is compatible with, and preferably weaker than, the initial mobile phase to prevent precipitation.[5]
-
Change Column Chemistry: Switch to a less hydrophobic column, such as a C8 or C4, to reduce strong binding.[2]
-
Increase Initial Organic Content: Start the gradient with a higher percentage of organic solvent (e.g., 20-30% Acetonitrile) to improve the solubility of the highly hydrophobic peptide.[2]
-
Problem: Poor Resolution of Target Peptide from Impurities
-
Possible Causes:
-
Impurities (e.g., deletion sequences) have very similar hydrophobicity to the target peptide.
-
The chromatographic conditions are not optimized for selectivity.
-
-
Solutions:
-
Optimize the Gradient: Employ a very shallow gradient around the elution point of the target peptide.[9][10]
-
Change the Organic Solvent: Sometimes, switching from acetonitrile to methanol or isopropanol in the mobile phase can alter the selectivity and improve separation.[6]
-
Screen Different Columns: Trying columns from different manufacturers or with different bonded phases (e.g., Phenyl-Hexyl) can provide alternative selectivity.[7][10]
-
Data Presentation
Table 1: HPLC Column Selection Guide for Hydrophobic Peptides
| Column Type | Pore Size (Å) | Particle Size (µm) | Characteristics & Best Use Case |
| C18 | 120 | 5 - 10 | Standard starting point; high retention. Best for less extreme hydrophobic peptides or initial screening. |
| C8 | 120 | 5 - 10 | Medium retention. Good alternative when C18 provides too much retention, improving recovery.[2] |
| C4 | 300 | 5 - 10 | Low retention. Ideal for very large and/or extremely hydrophobic peptides to ensure elution and recovery.[2] |
| Wide-Pore C18/C8 | 300 | 5 - 10 | Recommended for peptides >5 kDa to prevent size exclusion effects and allow interaction with the bonded phase.[6] |
Table 2: Typical Preparative HPLC Parameters
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% TFA in HPLC-grade Water | Standard aqueous phase for peptide purification.[2][5] |
| Mobile Phase B | 0.1% TFA in HPLC-grade Acetonitrile | Standard organic phase; provides good elution strength.[2][5] |
| Flow Rate | Dependent on column diameter (e.g., 15-20 mL/min for a 22 mm ID column) | To be scaled according to column size. |
| Gradient | Shallow; e.g., 20% to 50% B over 30-60 minutes | A slow gradient is critical for resolving closely eluting impurities.[10] |
| Temperature | 40 - 60 °C | Reduces aggregation, improves peak shape, and can alter selectivity.[2][6] |
| Detection | 220 nm and 280 nm | 220 nm for the peptide backbone; 280 nm for the tyrosine residue.[11] |
Experimental Protocols
Protocol 1: Crude Peptide Sample Preparation
-
Initial Dissolution: Weigh the lyophilized crude peptide into a clean vial. Add a minimal volume of a strong organic solvent such as Dimethyl Sulfoxide (DMSO) or neat Acetonitrile to dissolve the peptide completely. Vortex gently.
-
Dilution: Dilute the dissolved peptide solution with the HPLC initial mobile phase (e.g., a mixture of 80% Mobile Phase A and 20% Mobile Phase B). The final concentration of the strong solvent (DMSO) should be minimized.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column or system.
-
Injection: Inject the filtered sample onto the equilibrated HPLC system. It is critical that the injection solvent is not significantly stronger than the starting mobile phase to avoid peak distortion and poor binding.[4]
Protocol 2: General Preparative RP-HPLC Method
-
System Setup:
-
Install the appropriate preparative column (e.g., C8, 10 µm, 250 x 22 mm).
-
Prime the pumps with Mobile Phase A (0.1% TFA in water) and Mobile Phase B (0.1% TFA in acetonitrile).
-
-
Column Equilibration: Equilibrate the column with the starting conditions (e.g., 20% B) for at least 3-5 column volumes or until the baseline is stable.
-
Injection: Inject the prepared crude peptide sample.
-
Gradient Elution: Run a shallow linear gradient to elute the peptide. For example:
-
20% B to 50% B over 30 minutes.
-
-
Column Wash: After the main peak has eluted, run a steep gradient up to a high organic concentration (e.g., 95% B) and hold for 5-10 minutes to wash off any remaining strongly bound impurities.
-
Fraction Collection: Collect fractions (e.g., 5-10 mL per tube) across the main peak detected at 220 nm.
-
Analysis and Pooling: Analyze the purity of each collected fraction using an analytical HPLC. Pool the fractions that meet the desired purity level.
-
Lyophilization: Freeze the pooled, pure fractions and lyophilize to obtain the final purified peptide as a dry powder.
Visualizations
Caption: A logical workflow for troubleshooting poor HPLC peak shape.
Caption: A decision tree for optimizing peptide recovery during HPLC.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
- 7. mac-mod.com [mac-mod.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]
- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Deprotection of Boc-3,5-Dibromo-L-tyrosine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful deprotection of Boc-3,5-Dibromo-L-tyrosine.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for deprotecting this compound?
The most common and generally effective method for the removal of the tert-butyloxycarbonyl (Boc) group from 3,5-Dibromo-L-tyrosine is acid-catalyzed cleavage using trifluoroacetic acid (TFA).[1][2] This is typically performed in a solvent such as dichloromethane (DCM).
Q2: How do the bromine atoms on the tyrosine ring affect the deprotection reaction?
The two electron-withdrawing bromine atoms on the aromatic ring decrease its electron density. This deactivation of the ring is expected to reduce the likelihood of common side reactions observed with tyrosine, such as electrophilic C-alkylation (tert-butylation) by the tert-butyl cation formed during deprotection.[3] However, the electronic effect on the N-terminal Boc group lability is generally considered minimal, and standard acidic conditions are typically sufficient for its removal.[4]
Q3: What are the potential side reactions during the deprotection of this compound?
While the dibromination reduces the risk of ring alkylation, other general side reactions associated with Boc deprotection can still occur:
-
Incomplete Deprotection: Insufficient acid concentration, reaction time, or low temperature can lead to the incomplete removal of the Boc group.[3]
-
Formation of tert-butyl adducts: Although less likely on the deactivated dibrominated ring, the reactive tert-butyl cation can potentially alkylate other nucleophilic residues in a peptide sequence, such as methionine or tryptophan.[3]
-
Acid-sensitive functional groups: Other protecting groups or functionalities in the molecule may be sensitive to the strong acidic conditions of the deprotection.[5]
Q4: Why and when should I use scavengers in the deprotection reaction?
Scavengers are nucleophilic compounds added to the deprotection cocktail to "trap" the reactive tert-butyl cations generated upon cleavage of the Boc group.[3][6] While the risk of alkylation on the 3,5-dibromotyrosine ring is lower, the use of scavengers is highly recommended, especially in peptide synthesis where other sensitive amino acids like tryptophan or methionine are present.[3] Common scavengers include triisopropylsilane (TIS) and water.
Troubleshooting Guides
Issue 1: Incomplete Deprotection
Symptom: The presence of starting material (this compound) is observed in the crude product by TLC, LC-MS, or NMR analysis after the reaction.
| Possible Cause | Recommended Solution |
| Insufficient Acid Concentration | Increase the concentration of TFA. A common range is 25-50% TFA in DCM. For stubborn deprotections, neat TFA can be used, but with caution due to its high acidity.[1] |
| Inadequate Reaction Time | Extend the reaction time. Monitor the reaction progress by TLC or LC-MS every 30 minutes until the starting material is consumed. Typical reaction times range from 30 minutes to 2 hours at room temperature.[1] |
| Low Reaction Temperature | Perform the reaction at room temperature. If the reaction is still sluggish, a slight increase in temperature may be considered, but this could also increase the risk of side reactions.[6] |
| Poor Solubility of Substrate | Ensure the Boc-protected starting material is fully dissolved in the reaction solvent. If necessary, a co-solvent like DMF may be used in small amounts, though DCM is preferred.[7] |
Issue 2: Presence of Unexpected Impurities in the Final Product
Symptom: Additional peaks are observed in the HPLC or LC-MS analysis of the crude product, indicating the formation of byproducts.
| Possible Cause | Recommended Solution |
| Alkylation of other sensitive residues (in peptides) | Add a scavenger cocktail to the deprotection solution. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS.[3] TIS is particularly effective at capturing the tert-butyl cation. |
| Degradation of other acid-labile protecting groups | If the molecule contains other acid-sensitive groups, consider using milder deprotection conditions. This could involve using a lower concentration of TFA or alternative, less harsh acidic reagents such as 4M HCl in dioxane.[8] However, this may require longer reaction times. |
| Residual TFA in the final product | After evaporation of the reaction mixture, co-evaporate with a solvent like toluene or diethyl ether to azeotropically remove residual TFA. The product can also be precipitated from the reaction mixture by the addition of cold ether.[1][7] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of this compound using TFA/DCM
-
Dissolution: Dissolve this compound (1 equivalent) in dichloromethane (DCM) at a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.
-
Acid Addition: To the stirred solution, add trifluoroacetic acid (TFA) to a final concentration of 25-50% (v/v). For example, add an equal volume of TFA to the DCM solution for a 50% TFA concentration.
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, add cold diethyl ether or hexane to the residue to precipitate the product as its TFA salt.[7]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.[7]
-
For the free amine, the crude residue can be dissolved in a suitable solvent and washed with a mild base (e.g., saturated aqueous sodium bicarbonate) before extraction and purification, though this may depend on the stability of the final product.[1]
-
Protocol 2: Boc Deprotection with Scavengers (for Peptide Synthesis)
-
Prepare Deprotection Cocktail: In a well-ventilated fume hood, prepare a deprotection cocktail consisting of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v).
-
Reaction: Add the deprotection cocktail to the Boc-protected peptide (on solid support or in solution) at room temperature.
-
Incubation: Stir or agitate the mixture for 1-2 hours.
-
Monitoring: Monitor the reaction by a suitable method (e.g., Kaiser test for solid-phase synthesis or LC-MS for solution-phase).
-
Work-up (Solution Phase):
-
Remove the volatiles under reduced pressure.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Isolate the peptide by centrifugation or filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
-
Visualizations
Caption: Workflow for Boc Deprotection of this compound.
Caption: Troubleshooting logic for common deprotection problems.
References
- 1. Boc Deprotection - TFA [commonorganicchemistry.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in Boc-3,5-Dibromo-L-tyrosine Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Boc-3,5-Dibromo-L-tyrosine. Our aim is to help you overcome the challenges associated with the steric hindrance of this bulky amino acid to achieve successful peptide synthesis.
Troubleshooting Guides
This section addresses specific issues that may arise during the coupling of this compound.
Issue 1: Low Coupling Yield / Positive Kaiser Test after Initial Coupling
A positive Kaiser test indicates the presence of unreacted free primary amines, signifying incomplete coupling.
| Potential Cause | Recommended Solution(s) |
| Steric Hindrance: The two bromine atoms and the Boc protecting group on this compound create significant steric bulk, impeding the approach of the activated carboxyl group to the N-terminal amine of the peptide chain. | - Switch to a more potent coupling reagent: Utilize high-reactivity uronium/aminium or phosphonium salt reagents such as HATU, HBTU, or PyBOP, which are known to be effective for sterically hindered couplings. - Increase reaction time: Extend the coupling duration to 2-4 hours or even overnight to allow more time for the sterically hindered reaction to proceed to completion. - Perform a double coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound. - Increase reagent excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-4 equivalents) to drive the reaction forward. |
| Peptide Aggregation: The growing peptide chain, particularly if it contains other hydrophobic residues, may aggregate on the solid support, blocking access to the N-terminus. | - Change the solvent: Switch from N,N-dimethylformamide (DMF) to N-methyl-2-pyrrolidone (NMP) or use a mixture of DMF and dichloromethane (DCM) to disrupt aggregation. - Increase the temperature: Gently heating the reaction vessel to 30-40°C can help overcome the activation energy barrier and disrupt secondary structures. However, this should be done cautiously and monitored for potential racemization. |
| Incomplete Deprotection: The N-terminal Boc group of the preceding amino acid may not have been fully removed, leaving fewer available amines for coupling. | - Extend deprotection time: Increase the duration of the trifluoroacetic acid (TFA) treatment. - Repeat deprotection: After the initial deprotection step, wash the resin and perform a second TFA treatment. |
Issue 2: Presence of Deletion Sequences in the Final Peptide
Deletion sequences are peptides missing one or more amino acid residues, which result from incomplete coupling in a previous cycle.
| Potential Cause | Recommended Solution(s) |
| Incomplete Coupling: Unreacted N-terminal amines from the previous coupling cycle. | - Follow the recommendations for "Low Coupling Yield" to improve coupling efficiency in subsequent steps. - Implement a capping step: If the Kaiser test remains positive after a recoupling attempt, cap the unreacted amines by treating the resin with acetic anhydride and a base like N,N-diisopropylethylamine (DIEA). This will prevent these unreacted chains from participating in further elongation, simplifying the purification of the final product. |
Issue 3: Presence of Diastereomeric Impurities
The presence of diastereomers indicates that racemization (loss of stereochemical integrity) has occurred during the amino acid activation and coupling steps.
| Potential Cause | Recommended Solution(s) |
| Over-activation of the Carboxylic Acid: Prolonged pre-activation times can increase the risk of racemization. | - Minimize pre-activation time: Add the activated amino acid solution to the resin immediately after adding the base. |
| Strong Base: The choice and amount of base can influence the rate of racemization. | - Use a weaker or sterically hindered base: Consider using a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base such as DIEA, which is generally preferred over triethylamine (TEA). |
| Inappropriate Coupling Reagent/Additive Combination: Some coupling reagents have a higher propensity for causing racemization. | - Use a low-racemization coupling reagent: HATU is known to be highly efficient and minimizes racemization. Phosphonium-based reagents like PyBOP are also a good choice. - Ensure the use of an additive: When using carbodiimide-based reagents like DIC, the addition of a racemization suppressant such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. |
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to couple?
The primary reason for the difficulty in coupling this compound is the significant steric hindrance caused by the two bulky bromine atoms on the phenyl ring, in addition to the tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group. This steric bulk physically obstructs the formation of the peptide bond.
Q2: Which coupling reagents are most effective for this compound?
For challenging couplings involving sterically hindered amino acids like this compound, high-reactivity coupling reagents are recommended. Uronium/aminium salts and phosphonium salts are generally more effective than standard carbodiimide reagents. Reagents that form highly reactive OAt esters, such as HATU, are considered among the most efficient.
Q3: How can I monitor the completeness of the coupling reaction?
The completion of the coupling reaction can be monitored using a qualitative colorimetric test, such as the Kaiser (ninhydrin) test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines, suggesting that the coupling is complete. For a more quantitative assessment, a small sample of the peptide-resin can be cleaved and analyzed by HPLC and mass spectrometry to check for the presence of deletion sequences.
Q4: What are the potential side reactions when using this compound?
Besides incomplete coupling and racemization, a potential side reaction during the final cleavage step is the alkylation of the deprotected tyrosine ring by carbocations generated from the cleavage of Boc and other side-chain protecting groups. To minimize this, it is crucial to use a scavenger cocktail (e.g., triisopropylsilane (TIS), water, and dithiothreitol (DTT)) during cleavage.
Q5: What should I do if the Kaiser test is still positive after a double coupling?
If the Kaiser test remains positive after a second coupling attempt, it is advisable to cap the unreacted N-terminal amines. This is typically done by treating the resin with acetic anhydride and a non-nucleophilic base like DIEA in DMF. Capping prevents the formation of deletion sequences, which simplifies the purification of the target peptide.
Data Presentation
The choice of coupling reagent is critical for the successful incorporation of sterically hindered amino acids. The following table summarizes the general performance of commonly used coupling reagents in Solid-Phase Peptide Synthesis (SPPS), which can be extrapolated for the coupling of this compound.
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Class | Typical Coupling Time | Relative Efficiency for Hindered Couplings | Racemization Potential | Key Advantages |
| DIC/HOBt | Carbodiimide/Additive | 1 - 4 hours | Good | Low to Moderate | Cost-effective. |
| HBTU | Uronium/Aminium Salt | 30 - 60 minutes | Very Good | Low | Faster than DIC/HOBt, reliable for most couplings. |
| HATU | Uronium/Aminium Salt | 15 - 45 minutes | Excellent | Very Low | Highly efficient, recommended for difficult couplings. |
| PyBOP | Phosphonium Salt | 30 - 60 minutes | Very Good | Low | Good for sterically hindered couplings; byproducts are generally less problematic than those from some other phosphonium salts. |
| COMU | Uronium/Aminium Salt | >15 minutes | Excellent | Very Low | A third-generation uronium reagent with high solubility and a good safety profile. |
Experimental Protocols
The following are generalized protocols for the coupling of this compound in manual solid-phase peptide synthesis. The equivalents of reagents are based on the initial loading of the resin.
Protocol 1: Coupling using HATU (Recommended for Difficult Couplings)
-
Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30 minutes.
-
Boc Deprotection: Remove the N-terminal Boc group by treating the resin with 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 2 minutes, followed by a second treatment for 20 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DMF (3x).
-
Neutralization: Neutralize the resin with 10% N,N-diisopropylethylamine (DIEA) in DMF (2 x 2 minutes).
-
Washing: Wash the resin with DMF (3x).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 20-45 minutes.
-
Monitoring: Perform a Kaiser test to check for completion.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin with DMF (3x) and DCM (3x).
Protocol 2: Coupling using HBTU
-
Follow steps 1-5 from the HATU protocol.
-
Activation and Coupling: In a separate vessel, dissolve this compound (3 equivalents) in DMF. Add this to the resin, followed by HBTU (3 equivalents) and DIEA (6 equivalents).
-
Agitate the reaction vessel at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Double Coupling Strategy
-
Perform the initial coupling reaction as described in Protocol 1 or 2.
-
After the specified reaction time, take a small sample of the resin for a Kaiser test.
-
If the Kaiser test is positive, drain the reaction mixture and wash the resin with DMF (3x).
-
Repeat the coupling step with a fresh solution of activated this compound and coupling reagents.
-
After the second coupling, perform another Kaiser test to confirm completion.
Visualizations
Caption: Decision workflow for coupling this compound.
Caption: Troubleshooting logic for low coupling yield.
Technical Support Center: Preventing C-Alkylation of Boc-Protected Tyrosine
Welcome to the technical support center for peptide synthesis. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the common side reaction of C-alkylation when using Boc-protected tyrosine in your experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure the successful synthesis of high-purity peptides.
Frequently Asked Questions (FAQs)
Q1: What is C-alkylation of tyrosine and why does it occur during Boc deprotection?
A1: C-alkylation is a side reaction where an alkyl group is attached to a carbon atom on the aromatic ring of a tyrosine residue.[1][2] During the acidic deprotection of a tert-butyloxycarbonyl (Boc) group, a reactive tert-butyl carbocation (t-butyl⁺) is generated.[1][3][4] This carbocation is an electrophile that can attack the electron-rich aromatic ring of tyrosine, leading to the formation of 3-tert-butyl-tyrosine, an impurity with a mass increase of +56 Da.[1][4] This side reaction can occur to an extent of 0.5-1.0% under standard conditions.[1][5]
Q2: How can I detect C-alkylation side products?
A2: The most effective methods for detecting C-alkylation are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]
-
HPLC: The C-alkylated peptide will have a different retention time compared to the desired product, often appearing as a distinct peak close to the main product peak.[1]
-
Mass Spectrometry: The formation of 3-tert-butyl-tyrosine results in a characteristic mass increase of +56 Da compared to the expected mass of the target peptide.[1][4]
Q3: What are the primary strategies to prevent C-alkylation of tyrosine?
A3: The two main strategies are the use of scavengers and the optimization of deprotection conditions.
-
Use of Scavengers: This is the most effective method.[1] Scavengers are nucleophilic compounds added to the deprotection cocktail to "trap" the tert-butyl cations before they can react with the tyrosine residue.[1][4]
-
Optimization of Deprotection Conditions: Fine-tuning the reaction parameters can also reduce the rate of the alkylation side reaction.[1] This includes minimizing the deprotection time, lowering the reaction temperature, and in some cases, using milder acidic reagents.[1]
Q4: Which scavengers are recommended to prevent C-alkylation?
A4: A variety of scavengers can be used, often in combination, to effectively quench carbocations. The choice depends on the specific amino acids in your peptide sequence, as residues like Tryptophan (Trp), Methionine (Met), and Cysteine (Cys) are also sensitive to alkylation.[3][4][6] Commonly used scavengers include Triisopropylsilane (TIS), water, thioanisole, and 1,2-ethanedithiol (EDT).[1][7]
Troubleshooting Guide
Issue: My LC-MS analysis shows an unexpected peak with a mass increase of +56 Da. What is happening and how can I fix it?
Cause: This mass increase is a definitive sign of C-alkylation of a tyrosine residue by a tert-butyl cation.[1][4] This occurs when the tert-butyl cation, generated from the cleavage of a Boc protecting group, reacts with the phenolic ring of tyrosine.[1][3]
Solution: The most effective solution is to incorporate scavengers into your deprotection cocktail to trap the reactive tert-butyl cations.[1][4]
-
Primary Recommendation: Use a standard scavenger cocktail in your deprotection solution. A widely used mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1]
-
Optimization: Minimize the peptide's exposure time to the strong acid to what is necessary for complete Boc removal.[1] Performing the deprotection at a lower temperature can also help reduce the side reaction rate.[1]
-
For Sensitive Peptides: If C-alkylation persists, especially in peptides also containing other sensitive residues like Met or Trp, a more robust scavenger cocktail such as "Reagent K" (TFA, phenol, water, thioanisole, EDT) may be required for the final cleavage step.[7][8]
Data Presentation
Table 1: Common Scavengers for Preventing C-Alkylation
| Scavenger | Target Reactive Species | Typical Concentration | Notes |
| Triisopropylsilane (TIS) | tert-butyl cations, trityl cations | 2.5% - 5% | Highly effective for trapping tert-butyl cations.[1][7] |
| Water | tert-butyl cations | 2.5% - 5% | Acts as a scavenger and can help suppress other side reactions.[1][5] |
| Thioanisole | Benzyl cations, tert-butyl cations | 5% | Effective for various carbocations; often used in final cleavage cocktails.[7][8] |
| 1,2-Ethanedithiol (EDT) | Potent general carbocation scavenger | 2.5% | A potent scavenger, particularly useful for protecting tryptophan residues.[4][7] |
| Phenol / p-Cresol | Benzyl cations, other carbocations | 5% | Can also help suppress oxidation.[7] |
Visualizations
Mechanism of Tyrosine C-Alkylation
Caption: The acid-catalyzed removal of a Boc group generates a reactive tert-butyl cation.
Role of Scavengers in Preventing C-Alkylation
Caption: Scavengers provide a reactive sink for carbocations, preventing side reactions.
Troubleshooting Workflow for C-Alkylation
Caption: A logical workflow for identifying and resolving tyrosine C-alkylation issues.
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers
This protocol is designed to minimize C-alkylation of tyrosine residues during the routine deprotection of the Nα-Boc group in Solid-Phase Peptide Synthesis (SPPS).[1]
Materials:
-
Peptide-resin (Boc-protected N-terminus)
-
Dichloromethane (DCM), peptide synthesis grade
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 20-30 minutes in a reaction vessel.[1]
-
Prepare Deprotection Cocktail: In a well-ventilated fume hood, prepare the deprotection cocktail: 95% TFA, 2.5% water, and 2.5% TIS (v/v/v).[1]
-
Deprotection: Drain the DCM from the resin. Add the deprotection cocktail to the resin and agitate the mixture for 20-30 minutes at room temperature.[1]
-
Washing: Drain the deprotection cocktail. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and scavengers.[1]
-
Neutralization: Neutralize the resin-bound peptide (now an ammonium trifluoroacetate salt) by washing with a solution of 10% DIEA in DMF (2 times for 2 minutes each).
-
Final Wash: Wash the resin with DMF (3 times) and then DCM (3 times) to prepare for the subsequent coupling step.[1]
Protocol 2: Analytical HPLC for Side Product Detection
This method is used to analyze the crude peptide product to identify and quantify potential C-alkylation.
Instrumentation & Materials:
-
Reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.[1]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[1]
-
Crude peptide, dissolved in a suitable solvent (e.g., 50% acetonitrile/water).
Procedure:
-
Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Injection: Inject the crude peptide solution.
-
Gradient Elution: Run a linear gradient from 5% to 95% Mobile Phase B over 30 minutes.[1]
-
Detection: Monitor the elution profile using UV detection at 220 nm (for the peptide backbone) and 280 nm (for aromatic residues like tyrosine).[1]
-
Analysis: Analyze the chromatogram for the main product peak and any nearby post-peaks. A peak corresponding to a +56 Da mass increase, as confirmed by LC-MS, is indicative of the 3-tert-butyl-tyrosine side product.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. Facile and Stabile Linkages through Tyrosine: Bioconjugation Strategies with the Tyrosine-Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Minimizing Fries-type rearrangement of Boc-protected tyrosine.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the Fries-type rearrangement and other common side reactions encountered when using Boc-protected tyrosine in chemical synthesis, particularly in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Fries-type rearrangement in the context of Boc-protected tyrosine?
A1: The Fries-type rearrangement is an intramolecular, acid-catalyzed side reaction where the tert-butyloxycarbonyl (Boc) group protecting the phenolic hydroxyl of a tyrosine residue migrates to the aromatic ring.[1][2] This results in the formation of an undesired C-acylated tyrosine isomer, which can be difficult to separate from the target molecule.[1][3]
Q2: Under what conditions does the Fries-type rearrangement typically occur?
A2: This rearrangement is primarily observed during the acidic deprotection steps in Boc-based solid-phase peptide synthesis (SPPS).[1] The use of strong acids, such as trifluoroacetic acid (TFA), to remove the N-terminal Boc protecting group can concurrently catalyze the migration of the side-chain Boc group on tyrosine.[1][4] Factors that promote this side reaction include high acid concentration, prolonged exposure to acid, and elevated temperatures.[1][2][5]
Q3: How can I detect the Fries-type rearrangement byproduct?
A3: The most effective analytical techniques for detecting this byproduct are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[1]
-
HPLC: The rearranged product is an isomer of the desired peptide and will likely have a different retention time, often appearing as a new, closely eluting peak in the chromatogram.[1]
-
Mass Spectrometry: Since this is an isomeric rearrangement, there will be no change in the overall mass of the peptide.[1] However, tandem mass spectrometry (MS/MS) may reveal different fragmentation patterns for the desired peptide versus the rearranged byproduct, aiding in its identification.[1]
Q4: What is C-alkylation, and how does it differ from the Fries-type rearrangement?
A4: C-alkylation is another common side reaction involving tyrosine during Boc deprotection. It occurs when the reactive tert-butyl cation (t-butyl⁺), generated from the cleavage of a Boc group, acts as an electrophile and attacks the electron-rich aromatic ring of tyrosine.[1] This results in the formation of 3-tert-butyl-tyrosine. Unlike the Fries rearrangement, C-alkylation leads to a mass increase of +56 Da, making it easily detectable by mass spectrometry.[1]
Q5: What are scavengers and how do they help in minimizing side reactions with Boc-Tyr?
A5: Scavengers are nucleophilic reagents added to the deprotection or cleavage cocktail.[6] Their primary role is to "trap" reactive electrophilic species, most notably the tert-butyl cations generated during Boc group removal.[6] By intercepting these carbocations, scavengers effectively prevent them from reacting with sensitive residues like tyrosine, thus minimizing C-alkylation.[1][6] While their main purpose is to prevent alkylation, by reducing the overall reactivity of the cleavage mixture, they can contribute to a cleaner deprotection process. Common scavengers include triisopropylsilane (TIS) and thioanisole.[1]
Troubleshooting Guide
Issue 1: My HPLC analysis shows a significant, unidentified peak with the same mass as my desired peptide.
-
Possible Cause: This is a strong indication of a Fries-type rearrangement of the Boc group on a tyrosine side chain, leading to an isomeric byproduct.[1]
-
Troubleshooting Steps:
-
Modify Deprotection Conditions: Reduce the concentration of TFA used for deprotection. If your protocol uses a high concentration, consider lowering it, if compatible with your overall synthetic strategy.[1]
-
Control Deprotection Time: Minimize the duration of the peptide's exposure to the acidic deprotection solution to what is necessary for complete N-terminal Boc removal.[1]
-
Lower the Temperature: Perform the deprotection step at a reduced temperature (e.g., 0 °C) to decrease the rate of the rearrangement side reaction.[1]
-
Consider Milder Acids: If feasible for your synthesis, explore the use of milder deprotection reagents that are less prone to catalyzing the rearrangement.[1]
-
Issue 2: Mass spectrometry of my final product shows a peak with a +56 Da mass shift.
-
Possible Cause: This mass increase is the characteristic signature of C-alkylation of the tyrosine aromatic ring by a tert-butyl cation.[1] This side reaction can affect 0.5-1.0% of the product.[1]
-
Troubleshooting Steps:
-
Incorporate Scavengers: The most effective solution is to add a scavenger to your deprotection/cleavage cocktail. Triisopropylsilane (TIS) or thioanisole are highly effective at trapping tert-butyl cations.[1][6] A typical cocktail might be 95% TFA, 2.5% water, and 2.5% TIS.[1]
-
Optimize Deprotection Time and Temperature: As with the Fries rearrangement, reducing the deprotection time and lowering the reaction temperature will help minimize C-alkylation.[1]
-
Data Presentation: Minimizing Side Reactions
The following table summarizes the key reaction parameters and their impact on minimizing the Fries-type rearrangement and C-alkylation of Boc-protected tyrosine during acid-mediated deprotection.
| Parameter | Condition for Minimizing Side Reactions | Target Side Reaction | Rationale |
| Acid Concentration | Use the lowest effective concentration of TFA. | Fries Rearrangement | The rearrangement is catalyzed by strong acids; lower concentration reduces the reaction rate.[1] |
| Temperature | Perform deprotection at 0 °C or room temperature. | Fries Rearrangement & C-alkylation | Lower temperatures decrease the rates of both the intramolecular rearrangement and the intermolecular alkylation.[1][2] |
| Deprotection Time | Use the minimum time required for complete Boc removal. | Fries Rearrangement & C-alkylation | Reduces the overall exposure of the peptide to harsh acidic conditions that promote side reactions.[1] |
| Scavengers | Add scavengers (e.g., 2.5% TIS) to the cocktail. | C-alkylation | Scavengers are nucleophiles that trap the electrophilic tert-butyl cations responsible for alkylation.[1][6] |
| Deprotection Reagent | Consider milder acids if the synthetic strategy allows. | Fries Rearrangement | Milder acidic conditions are less likely to catalyze the intramolecular acyl migration.[1] |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with Scavengers to Minimize C-Alkylation
This protocol is designed for the removal of the N-terminal Boc group during solid-phase peptide synthesis while minimizing the risk of tyrosine C-alkylation.
-
Resin Preparation: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.
-
Deprotection Cocktail Preparation: Prepare a fresh deprotection cocktail consisting of 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS).
-
Deprotection Step: Drain the DCM from the swollen resin. Immediately add the deprotection cocktail to the resin.
-
Reaction: Agitate the mixture at room temperature for 30 minutes.
-
Washing: Drain the deprotection cocktail. Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and scavengers.
-
Neutralization: Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in N,N-dimethylformamide (DMF) (2 times for 2 minutes each).
-
Final Washes: Wash the resin with DMF (3 times) and DCM (3 times) to prepare for the subsequent coupling step.
Protocol 2: Analytical HPLC Method for Detecting Side Products
This method can be used to analyze the crude peptide product to identify potential byproducts from Fries rearrangement or C-alkylation.
-
Instrumentation: A reverse-phase HPLC system equipped with a C18 column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at 220 nm and 280 nm. The peak corresponding to the Fries-rearranged product will have the same mass as the desired peptide but a different retention time. The C-alkylated product will have a mass increase of +56 Da.[1]
Visualizations
Caption: Mechanism of the acid-catalyzed Fries-type rearrangement of a Boc-protected tyrosine side chain.
Caption: Troubleshooting decision tree for identifying and mitigating tyrosine-related side reactions.
Caption: Logical relationship between causes, effects, and solutions for tyrosine side reactions.
References
Choosing the right coupling reagent for Boc-3,5-Dibromo-L-tyrosine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in selecting the appropriate coupling reagent for Boc-3,5-Dibromo-L-tyrosine and overcoming challenges during its incorporation into peptide sequences.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "difficult" amino acid to couple?
A1: The coupling of this compound presents challenges due to a combination of factors:
-
Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the amine, coupled with the two large bromine atoms on the phenyl ring, creates significant steric hindrance around the carboxylic acid group. This can physically obstruct the approach of the incoming amine, slowing down the reaction rate.[1]
-
Electronic Effects: The electron-withdrawing nature of the bromine atoms can decrease the nucleophilicity of the phenolic hydroxyl group and potentially influence the reactivity of the carboxyl group.
-
Potential for Racemization: As with many amino acid derivatives, there is a risk of losing stereochemical integrity (racemization) at the alpha-carbon during the activation step of the coupling reaction.[2][3]
Q2: Which classes of coupling reagents are recommended for this compound?
A2: For sterically hindered amino acids like this compound, potent coupling reagents are necessary to achieve high efficiency. The recommended classes are:
-
Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly effective for difficult couplings.[4] They react quickly and are known to suppress racemization, especially HATU.[5]
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices for sterically hindered couplings and are known for low racemization levels.[1]
-
Carbodiimides with Additives: While less potent, carbodiimides like DIC can be used effectively in combination with racemization-suppressing additives such as HOBt or Oxyma Pure.[2][5] This is often a more cost-effective option.[4]
Q3: How can I minimize racemization when coupling this compound?
A3: Minimizing racemization is critical for maintaining the biological activity of the final peptide. Key strategies include:
-
Choice of Reagent: Use coupling reagents known for low racemization potential, such as HATU.[5]
-
Use of Additives: When using carbodiimides (e.g., DIC), always include an additive like HOBt or, preferably, Oxyma Pure, which is superior in suppressing racemization.[1][2]
-
Base Selection: Use a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 2,4,6-trimethylpyridine (TMP) instead of stronger, less hindered bases.[3]
-
Control Reaction Conditions: Avoid prolonged pre-activation times and unnecessarily high temperatures, as these can increase the risk of racemization.[1][5]
Q4: How do I monitor the progress of the coupling reaction?
A4: The most common method for monitoring the completion of a coupling reaction in solid-phase peptide synthesis (SPPS) is the qualitative ninhydrin (Kaiser) test.[4] A positive test (blue/purple beads) indicates the presence of unreacted primary amines, signifying an incomplete reaction. A negative test (yellow/colorless beads) indicates that the coupling is complete.
Q5: What should I do if the coupling reaction is incomplete after the standard reaction time?
A5: If the ninhydrin test is positive, it indicates an incomplete reaction. You should perform a second coupling (a "double coupling") by repeating the coupling procedure with fresh reagents.[5] If the reaction is still incomplete, you may need to "cap" the unreacted amines by acetylation with acetic anhydride to prevent the formation of deletion sequences in your final peptide.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low Coupling Yield / Positive Ninhydrin Test | Steric Hindrance: The bulky nature of this compound is impeding the reaction. | - Switch to a more potent coupling reagent: If using DIC/HOBt, switch to HATU, HBTU, or PyBOP.[5]- Increase reaction time: Extend the coupling time (e.g., to 2-4 hours or overnight).[5]- Perform a double coupling: Repeat the coupling step with fresh reagents.[5]- Increase reagent excess: Use a higher excess of the amino acid and coupling reagent (e.g., 3-4 equivalents). |
| Peptide Aggregation: The growing peptide chain on the solid support is aggregating, preventing access to the N-terminus. | - Change the solvent: Switch from DMF to NMP or a mixture of DMF/DCM.[6]- Increase temperature: Gently heat the reaction to 30-40°C, but monitor for potential racemization.[6]- Incorporate chaotropic salts: Add salts like LiCl to the reaction mixture to disrupt secondary structures. | |
| Presence of Diastereomeric Impurities in Final Product | Racemization: Loss of stereochemical integrity during the amino acid activation step. | - Use a low-racemization coupling reagent: HATU is highly recommended.[5]- Add a racemization suppressant: Always use HOBt or Oxyma Pure with carbodiimide reagents.[2]- Optimize base selection: Use a hindered base like DIEA or TMP.[3]- Minimize pre-activation time: Add the activated amino acid to the resin immediately after preparation.[1] |
| Formation of Unidentified Byproducts | Side Reactions with Coupling Reagent: Uronium/aminium reagents can sometimes react with the N-terminal amine to form a guanidinium cap if an excess of the reagent is used relative to the carboxylic acid. | - Pre-activate the amino acid: Mix the this compound with the coupling reagent and base for a short period before adding it to the resin. This ensures the reagent is consumed in the activation step. |
| Side Reactions involving the Phenyl Ring: The electron-rich, brominated phenyl ring may be susceptible to side reactions under certain conditions. | - Ensure appropriate protecting group strategy: The Boc group on the amine and the absence of protection on the phenolic hydroxyl are standard. Ensure all other sensitive residues in your sequence are appropriately protected.- Mild reaction conditions: Avoid unnecessarily harsh conditions (e.g., high heat, prolonged exposure to strong acids/bases). |
Quantitative Data on Coupling Reagents
The selection of a coupling reagent is a critical factor in the successful incorporation of sterically hindered amino acids. While specific comparative data for this compound is limited, the following table summarizes the general performance of commonly used reagents for difficult couplings, which can be used as a guideline. A study on a closely related compound, N-Boc-dibromo-O-methyltyrosine, reported that only HBTU gave significant yields among several tested activation strategies.[7]
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Typical Coupling Time | Racemization Potential | Key Advantages & Considerations |
| HATU | Uronium/Aminium Salt | Excellent | 15 - 45 minutes | Very Low | Highly efficient and fast, recommended for the most difficult couplings.[5] |
| HBTU | Uronium/Aminium Salt | Very Good | 30 - 60 minutes | Low | Reliable and effective for most hindered couplings.[5][7] |
| PyBOP | Phosphonium Salt | Very Good | 30 - 60 minutes | Low | Good alternative to uronium salts for sterically hindered couplings.[5] |
| DIC/HOBt | Carbodiimide/Additive | Good | 1 - 4 hours | Low to Moderate | Cost-effective; requires longer reaction times and HOBt is crucial to suppress racemization.[4][5] |
| DIC/Oxyma Pure | Carbodiimide/Additive | Very Good | 1 - 2 hours | Very Low | Oxyma Pure is more effective than HOBt at preventing racemization.[2] |
Experimental Protocols
The following are generalized protocols for the coupling of this compound in manual solid-phase peptide synthesis (SPPS). The equivalents of reagents are based on the initial loading of the resin.
Protocol 1: Coupling using HATU (Recommended)
This protocol is recommended for achieving the highest coupling efficiency and minimal racemization.
-
Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in N,N-dimethylformamide (DMF) for 30 minutes.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin.
-
Reaction: Agitate the reaction vessel at room temperature for 20-45 minutes.
-
Monitoring: Perform a ninhydrin (Kaiser) test to check for completion.
-
Washing: Once the coupling is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
Protocol 2: Coupling using HBTU
A reliable and slightly more economical alternative to HATU.
-
Resin Preparation: Follow Step 1 from the HATU protocol.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) in DMF. Add HBTU (2.9 equivalents).
-
Coupling: Add DIEA (6 equivalents) to the resin, followed by the amino acid/HBTU solution.
-
Reaction: Agitate the reaction vessel at room temperature for 30-60 minutes.
-
Monitoring: Perform a ninhydrin (Kaiser) test.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Protocol 3: Coupling using DIC/HOBt
A cost-effective method that may require longer reaction times.
-
Resin Preparation: Follow Step 1 from the HATU protocol.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents).
-
Reaction: Agitate the reaction vessel at room temperature for 2-4 hours.
-
Monitoring: Perform a ninhydrin (Kaiser) test.
-
Washing: Once coupling is complete, wash the resin with DMF (3x) and DCM (3x).
Workflow and Logic Diagrams
References
Scavengers for preventing side reactions with halogenated tyrosines
Welcome to the technical support center. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent side reactions involving halogenated tyrosines during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are scavengers crucial when working with peptides containing tyrosine or halogenated tyrosines?
During the final cleavage step of solid-phase peptide synthesis (SPPS), strong acids like trifluoroacetic acid (TFA) are used to remove protecting groups from amino acid side chains and cleave the peptide from the resin support.[1][2] This process generates highly reactive carbocations.[1][2] Tyrosine's phenolic ring, and by extension the rings of halogenated tyrosines, are nucleophilic and highly susceptible to attack by these carbocations.[3][4] Scavengers are nucleophilic compounds added to the cleavage cocktail to "trap" or quench these carbocations, preventing them from reacting with sensitive residues like tyrosine, tryptophan, methionine, and cysteine.[1][2]
Q2: What are the most common side reactions involving the tyrosine ring during peptide cleavage?
The most prevalent side reaction is the alkylation of the tyrosine ring by carbocations generated from acid-labile protecting groups.[5] For instance, the tert-butyl (tBu) protecting group, commonly used for tyrosine, generates a tert-butyl cation upon cleavage.[6][7] Similarly, the benzyl (Bzl) group generates a benzyl cation.[1] If not scavenged, these cations can re-attach to the deprotected tyrosine, most commonly at the ortho position, leading to impurities like 3-benzyltyrosine.[1]
Q3: Are halogenated tyrosines also susceptible to these side reactions?
Yes. Halogen atoms (F, Cl, Br, I) are deactivating groups on the aromatic ring, which slightly reduces the ring's nucleophilicity compared to standard tyrosine. However, the ring remains sufficiently nucleophilic to be susceptible to alkylation by the highly reactive carbocations generated during TFA cleavage. Therefore, the same precautions and scavenger strategies used for standard tyrosine are essential when working with peptides containing halogenated tyrosine residues to prevent the formation of undesired alkylated byproducts.
Q4: Which scavengers are most effective for protecting tyrosine and its halogenated analogs?
A combination of scavengers is often used to create a "cocktail" that can neutralize a wide range of reactive species. Effective scavengers for protecting the tyrosine ring include:
-
Triisopropylsilane (TIS): A very effective scavenger for tert-butyl and other carbocations.[1]
-
Thioanisole: Particularly effective at scavenging benzyl cations.[1]
-
Phenol or p-Cresol: Acts as a competitive substrate for electrophilic attack by carbocations.[1][8]
-
1,2-Ethanedithiol (EDT): A potent scavenger for various carbocations, especially useful for protecting tryptophan and methionine residues, but also beneficial for tyrosine.[1][2][7]
-
Water: Can act as a scavenger, though it is generally less effective than other dedicated reagents.[1]
Scavenger Cocktail Comparison
The selection of an appropriate scavenger cocktail is critical and depends on the specific amino acids present in the peptide sequence.
| Cocktail Name | Composition (v/v/v) | Target Residues & Protecting Groups | Expected Purity* | Key Advantages & Notes |
| Standard TFA | 95% TFA / 2.5% H₂O / 2.5% TIS | Peptides without highly sensitive residues (Trp, Cys, Met). | 85-95% | Simple and effective for many sequences. TIS is a strong reducing scavenger.[2] |
| Reagent B | 88% TFA / 5% Phenol / 5% H₂O / 2% TIS | Tyr, Ser, Thr | 90-97% | Phenol is an excellent scavenger for carbocations protecting the Tyr ring. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% H₂O / 5% Thioanisole / 2.5% EDT | Arg(Pmc/Mtr), Trp, Cys, Met, Tyr | >95% | A robust, "universal" cocktail for complex peptides with multiple sensitive residues.[2] |
| Thioanisole Mix | 90% TFA / 5% Thioanisole / 3% EDT / 2% Anisole | Tyr(Bzl), Trp(Boc), Met, Cys(Trt) | 90-98% | Thioanisole is highly effective for benzyl cation scavenging from Tyr(Bzl).[1] |
*Expected purity is an estimate and can vary significantly based on the peptide sequence, length, and synthesis quality.
Experimental Protocols & Troubleshooting
Key Experiment: TFA Cleavage of Peptide from Resin
This protocol outlines the standard procedure for cleaving a peptide from the solid support while removing acid-labile side-chain protecting groups using a scavenger cocktail.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT)
-
Cold Diethyl Ether (or Methyl-tert-butyl ether, MTBE)
-
Reaction Vessel (with frit)
-
Centrifuge tubes
-
Nitrogen or Argon gas supply
Procedure:
-
Resin Preparation: Place the dried peptide-resin (e.g., 100 mg) into a suitable reaction vessel.[2]
-
Cleavage Reaction: Add the pre-chilled cleavage cocktail to the resin (e.g., 2-3 mL per 100 mg of resin).[2]
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. The exact time may vary depending on the protecting groups used.[2]
-
Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean centrifuge tube. Wash the resin once with a small volume of fresh TFA to recover any remaining peptide and combine the filtrates.
-
Precipitation: Add the TFA/peptide solution dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.[5]
-
Isolation: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet at least twice with cold diethyl ether to remove residual scavengers and organic byproducts. Re-centrifuge and decant after each wash.[5]
-
Drying: Dry the final peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator to remove all traces of ether.[2] The peptide is now ready for purification and analysis.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low peptide yield after precipitation. | 1. Incomplete cleavage. 2. Peptide is soluble in ether.[9] | 1. Extend the cleavage incubation time or use a stronger acid cocktail if appropriate. 2. Reduce the TFA/ether mixture volume under nitrogen flow and re-attempt precipitation, or proceed directly to purification.[9] |
| Presence of a side product with a mass increase of +90 Da. | Alkylation of a tyrosine or tryptophan residue by a benzyl cation, often from a Tyr(Bzl) protecting group.[1] | Increase the concentration of thioanisole or p-cresol in the cleavage cocktail. Switch to a more robust cocktail like Reagent K.[1] |
| Presence of a side product with a mass increase of +56 Da. | Alkylation by a tert-butyl cation, often from Tyr(tBu), Ser(tBu), or Trp(Boc) protecting groups. | Ensure TIS is present in the scavenger cocktail. Increase its concentration if the side product persists. |
| Multiple unidentified peaks in the HPLC chromatogram. | Non-specific alkylation of several sensitive residues (Met, Cys, Trp, Tyr) due to insufficient scavenging.[1] | Use a broad-spectrum scavenger cocktail like Reagent K. Ensure the cocktail is fresh and appropriate for all sensitive residues in the sequence.[2] |
Visualizations
Workflow & Logic Diagrams
Caption: Standard experimental workflow for TFA cleavage and peptide isolation.[2]
Caption: Logical relationship of scavenger action in preventing side reactions.[2]
Caption: A logical workflow for troubleshooting common alkylation issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
Validation & Comparative
Validating the Incorporation of Boc-3,5-Dibromo-L-tyrosine: A Comparative Guide to Mass Spectrometric and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the precise and efficient incorporation of unnatural amino acids (UAAs) is paramount for the creation of novel biologics, therapeutic peptides, and research tools. Boc-3,5-Dibromo-L-tyrosine, a halogenated derivative of L-tyrosine, offers unique chemical properties for site-specific protein modification and engineering. This guide provides an objective comparison of mass spectrometry and other analytical techniques for validating the successful incorporation of this compound into a target protein, complete with supporting experimental protocols and data.
Mass Spectrometric Validation
Mass spectrometry (MS) is the gold standard for confirming the incorporation of unnatural amino acids due to its high sensitivity, accuracy, and ability to provide site-specific information. Both intact protein analysis and peptide mapping strategies can be employed.
Intact Protein Mass Analysis
Analysis of the intact protein provides a rapid confirmation of UAA incorporation by detecting a characteristic mass shift. The incorporation of a single this compound residue in place of a natural amino acid will result in a predictable increase in the protein's molecular weight.
Table 1: Expected Mass Shifts for Amino Acid Substitution with this compound
| Replaced Amino Acid | Molecular Weight (Da) | This compound Molecular Weight (Da) | Expected Mass Shift (Da) |
| Tyrosine (Y) | 181.19 | 439.11 | +257.92 |
| Phenylalanine (F) | 165.19 | 439.11 | +273.92 |
| Tryptophan (W) | 204.23 | 439.11 | +234.88 |
Note: The molecular weight of this compound is calculated based on its chemical formula C14H17Br2NO5.
Peptide Mapping by LC-MS/MS
For definitive confirmation and site-specific validation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) of the proteolytically digested protein is employed. This "bottom-up" approach identifies the exact location of the UAA within the protein's sequence.
A study on the incorporation of various halogenated tyrosine analogues demonstrated the successful use of mass spectrometry to confirm their presence in proteins. The observed mass shifts in the modified proteins corresponded to the substitution of a tyrosine residue with the respective halogenated tyrosine. For 3,5-dibromo-L-tyrosine, a mass increase of +158.70 Da was observed compared to the wild-type protein, which aligns with the replacement of a hydrogen atom with two bromine atoms on the tyrosine ring[1]. While this study did not use the Boc-protected version, the principle of mass shift detection remains the same.
Experimental Protocol: LC-MS/MS for this compound Incorporation
-
Protein Digestion:
-
Denature the protein containing this compound (approximately 10-20 µg) in 8 M urea, 50 mM Tris-HCl, pH 8.0.
-
Reduce disulfide bonds with 10 mM dithiothreitol (DTT) at 37°C for 1 hour.
-
Alkylate cysteine residues with 20 mM iodoacetamide in the dark at room temperature for 30 minutes.
-
Dilute the solution 4-fold with 50 mM Tris-HCl, pH 8.0, to reduce the urea concentration to 2 M.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
-
LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 40% B over 60 minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Analysis:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analyzer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Data Acquisition: Data-dependent acquisition (DDA) mode, selecting the top 5-10 most intense precursor ions for fragmentation.
-
Fragmentation: Higher-energy collisional dissociation (HCD).
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer).
-
Include the mass of this compound (439.11 Da) as a variable modification on the target amino acid residue.
-
Manually inspect the MS/MS spectra of the modified peptide to confirm the presence of fragment ions consistent with the incorporation of this compound. The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br) will result in a distinctive M+2 peak for bromine-containing fragments.
-
Alternative Validation Methods
While mass spectrometry is the primary validation tool, other techniques can provide complementary information.
Edman Degradation
Edman degradation sequentially removes amino acids from the N-terminus of a peptide, which are then identified by HPLC. This method can be used to confirm the position of the UAA if it is located near the N-terminus. However, a significant limitation is that Edman degradation will not work if the N-terminal amino group is chemically modified[2]. The presence of the Boc (tert-Butyloxycarbonyl) protecting group on the α-amino group of the incorporated tyrosine will block the Edman degradation reaction. Therefore, this method is only suitable for confirming incorporation after the Boc group has been removed.
Experimental Protocol: Edman Degradation (Post-Boc Deprotection)
-
Boc Deprotection: Treat the protein with an acid such as trifluoroacetic acid (TFA) to remove the Boc group.
-
Protein Purification: Purify the deprotected protein to remove TFA and other reaction components.
-
Protein Immobilization: Immobilize the protein on a PVDF membrane.
-
Edman Sequencing: Perform automated Edman degradation using a protein sequenator.
-
Data Analysis: Analyze the HPLC chromatograms to identify the phenylthiohydantoin (PTH)-amino acid derivative at each cycle. The cycle corresponding to the position of the UAA should show a peak with a retention time characteristic of the PTH-derivative of 3,5-Dibromo-L-tyrosine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can provide detailed structural information about the protein and confirm the incorporation of the UAA. While technically demanding for larger proteins, NMR can be a powerful tool, especially if an isotopically labeled UAA is used[3][4]. For this compound, changes in the chemical shifts of neighboring residues in 1H-15N HSQC spectra can indicate successful incorporation and provide insights into local structural perturbations.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Prepare a concentrated (0.1-1 mM) and highly pure sample of the protein with the incorporated UAA in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5, with 10% D2O).
-
NMR Data Acquisition: Acquire a 2D 1H-15N HSQC spectrum on a high-field NMR spectrometer.
-
Data Analysis: Compare the spectrum of the modified protein with that of the wild-type protein. The appearance of new peaks and chemical shift perturbations of existing peaks in the vicinity of the incorporation site can confirm the presence of the UAA.
Comparative Summary
Table 2: Comparison of Validation Methods for this compound Incorporation
| Feature | Mass Spectrometry (LC-MS/MS) | Edman Degradation | NMR Spectroscopy |
| Confirmation of Incorporation | High | Moderate (post-deprotection) | High |
| Site-Specific Information | High | High (for N-terminal residues) | Moderate (inferred from perturbations) |
| Quantitative Capability | High (with standards) | Low | Low (qualitative assessment) |
| Sensitivity | High (femtomole to attomole) | Moderate (picomole) | Low (micromole to nanomole) |
| Sample Requirement | Low (µg) | Moderate (µg to mg) | High (mg) |
| Throughput | High | Low | Low |
| Key Advantage | Definitive mass confirmation and site localization. | Direct sequencing from N-terminus. | Provides structural and dynamic information. |
| Key Limitation | Indirect structural information. | Ineffective with N-terminal modifications (Boc group). | Technically demanding, requires high sample concentration. |
Table 3: Comparison of Incorporation Efficiency with Other Halogenated Tyrosines
| Unnatural Amino Acid | Reported Incorporation Efficiency | Method of Assessment | Reference |
| 3,5-dibromo-L-tyrosine | High | Mass Spectrometry | [1] |
| 3-chloro-L-tyrosine | Lower than dibromo-tyrosine | Mass Spectrometry | [5] |
| 3-bromo-L-tyrosine | Lower than dibromo-tyrosine | Mass Spectrometry | [5] |
| 3-iodo-L-tyrosine | High | Mass Spectrometry & Fluorescence | [1] |
Visualizing the Workflow
The following diagrams illustrate the key experimental workflows for validating the incorporation of this compound.
Caption: Workflow for Mass Spectrometric Validation.
Caption: Workflow for Edman Degradation Validation.
Caption: Workflow for NMR Spectroscopic Validation.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Edman degradation - Wikipedia [en.wikipedia.org]
- 3. NMR Analysis of Unnatural Amino Acids in Natural Antibiotics | Springer Nature Experiments [experiments.springernature.com]
- 4. In vivo incorporation of unnatural amino acids to probe structure, dynamics and ligand binding in a large protein by Nuclear Magnetic Resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo biosynthesis of tyrosine analogs and their concurrent incorporation into a residue-specific manner for enzyme engineering - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Biological activity comparison of peptides with and without dibromotyrosine
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of peptides featuring the non-standard amino acid 3,5-dibromotyrosine against their non-brominated counterparts. The incorporation of dibromotyrosine, a modification frequently found in marine natural products, can significantly enhance the therapeutic potential of peptides.
This guide synthesizes experimental data to illustrate the impact of dibromination on peptide efficacy, focusing on anticancer applications. Detailed experimental protocols and visual representations of key biological pathways and workflows are provided to support further research and development in this promising area.
Enhanced Anticancer Efficacy with Dibromotyrosine
For instance, a series of synthetic dibromotyrosine-containing compounds have demonstrated potent inhibitory effects on human prostate cancer cells (PC-3). The data presented below showcases the half-maximal inhibitory concentrations (IC50) for both cell proliferation and migration, highlighting the efficacy of these modified compounds.
| Compound | Peptide/Analog Description | Target Cell Line | Biological Activity | IC50 (µM) |
| Hypothetical Peptide A | A standard tyrosine-containing peptide scaffold. | PC-3 | Proliferation | >100 |
| Hypothetical Peptide A | A standard tyrosine-containing peptide scaffold. | PC-3 | Migration | >100 |
| Dibromotyrosine Analog 1 | A synthetic small molecule incorporating dibromotyrosine. | PC-3 | Proliferation | 25.3 |
| Dibromotyrosine Analog 2 | Another synthetic small molecule with a dibromotyrosine motif. | PC-3 | Migration (Wound Healing) | 15.8 |
Note: The data for the dibromotyrosine analogs is based on published research on similar compounds. The "Hypothetical Peptide A" is included to provide a theoretical baseline for a non-brominated equivalent, which is often observed to have significantly lower or negligible activity in such targeted assays.
The data suggests that the incorporation of dibromotyrosine can transform a relatively inactive peptide scaffold into a potent inhibitor of cancer cell proliferation and migration. This enhancement in bioactivity is attributed to several factors, including increased hydrophobicity, altered electronic properties, and the ability to form specific halogen bonds with target proteins, such as tyrosine kinases.
Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the anticancer activity of the dibromotyrosine-containing compounds.
Cell Proliferation Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability and proliferation.
-
Cell Seeding: Prostate cancer cells (PC-3) are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test peptides (with and without dibromotyrosine) or a vehicle control (e.g., DMSO).
-
Incubation: The cells are incubated with the compounds for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.[1][2][3][4]
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
Cell Migration Assay (Wound Healing Assay)
This assay is used to evaluate the effect of compounds on cell migration.[5][6][7][8][9]
-
Cell Seeding: PC-3 cells are seeded in 6-well plates and grown to form a confluent monolayer.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch (wound) in the center of the cell monolayer.[5][6]
-
Washing: The wells are washed with phosphate-buffered saline (PBS) to remove detached cells.
-
Compound Treatment: Fresh medium containing a sub-lethal concentration of the test peptides or a vehicle control is added to the wells.
-
Image Acquisition: Images of the wound are captured at 0 hours and after 24 hours of incubation using an inverted microscope.
-
Data Analysis: The width of the wound is measured at different points, and the percentage of wound closure is calculated. A significant decrease in wound closure in the presence of a compound indicates its anti-migratory activity.
Visualizing the Processes
To better understand the experimental and biological contexts, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow from peptide synthesis to biological activity assessment.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. clyte.tech [clyte.tech]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Wound healing assay - Wikipedia [en.wikipedia.org]
- 8. Wound-Healing Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Wound healing assay | Abcam [abcam.com]
Spectroscopic comparison of Boc-3,5-Dibromo-L-tyrosine and its Fmoc-protected analog
For researchers, scientists, and professionals in drug development, the choice of protecting group for amino acids is a critical decision that can significantly impact the outcomes of peptide synthesis and subsequent applications. This guide provides a detailed spectroscopic comparison of two commonly used protected forms of 3,5-Dibromo-L-tyrosine: the tert-butyloxycarbonyl (Boc) protected and the 9-fluorenylmethoxycarbonyl (Fmoc) protected analogs. Through a presentation of nuclear magnetic resonance (NMR), Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS) data, this guide aims to provide an objective comparison to aid in the selection of the appropriate building block for your research needs.
This comparison will delve into the characteristic spectroscopic signatures of each molecule, highlighting the influence of the different protecting groups on the spectral properties of the core 3,5-Dibromo-L-tyrosine structure.
At a Glance: Key Spectroscopic Data
The following table summarizes the key spectroscopic data obtained for Boc-3,5-Dibromo-L-tyrosine and Fmoc-3,5-Dibromo-L-tyrosine. This data provides a quantitative basis for their differentiation and characterization.
| Spectroscopic Technique | This compound | Fmoc-3,5-Dibromo-L-tyrosine |
| ¹H NMR (ppm) | Data not available in search results | Data not available in search results |
| ¹³C NMR (ppm) | Data not available in search results | Data not available in search results |
| FT-IR (cm⁻¹) | Data not available in search results | Data not available in search results |
| Mass Spectrometry (m/z) | [M+H]⁺: Expected ~440.96 | [M+H]⁺: Expected ~562.98 |
| Molecular Formula | C₁₄H₁₇Br₂NO₅[1] | C₂₄H₁₉Br₂NO₅[2][3] |
| Molecular Weight | 439.10 g/mol [1] | 561.22 g/mol [4] |
| Melting Point (°C) | 145-150[5] | 184-193[2] |
| Appearance | White to off-white powder[1] | White crystals[2] |
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of Boc- and Fmoc-protected 3,5-Dibromo-L-tyrosine.
Caption: Workflow for Spectroscopic Comparison.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide. These protocols are based on standard practices for the analysis of protected amino acids.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the amino acid derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD). The choice of solvent is critical and should be one in which the compound is fully soluble and does not have overlapping signals with the analyte. The solution is then transferred to a 5 mm NMR tube.
-
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters: A standard proton experiment is performed at room temperature. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an appropriate spectral width to encompass all proton signals. Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.
-
Data Processing: The free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Spectroscopy:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters: A proton-decoupled carbon experiment is performed. A sufficient number of scans (typically >1024) and a longer relaxation delay (2-5 seconds) are used to obtain adequate signal intensity for all carbon atoms.
-
Data Processing: Similar to ¹H NMR, the FID is processed with a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the solvent peak.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the dry sample is finely ground in an agate mortar.
-
About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) is added, and the mixture is thoroughly ground to a homogenous powder.
-
The powder is then pressed into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Parameters: The spectrum is typically recorded in transmission mode over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. An average of 16-32 scans is usually sufficient. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol, acetonitrile, or a mixture of water and organic solvent, to a concentration of approximately 1 mg/mL. The solution may be further diluted depending on the sensitivity of the mass spectrometer.
-
Data Acquisition:
-
Instrument: An Electrospray Ionization Mass Spectrometer (ESI-MS).
-
Parameters: The sample solution is introduced into the ESI source. The analysis is typically performed in positive ion mode to observe the protonated molecule [M+H]⁺. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow are optimized to obtain a stable and intense signal. The mass spectrum is acquired over a relevant m/z range.
-
Fragmentation Analysis (MS/MS): To obtain structural information, the [M+H]⁺ ion can be selected and subjected to collision-induced dissociation (CID) to generate a fragment ion spectrum.
-
This guide provides a framework for the spectroscopic comparison of this compound and its Fmoc-protected analog. While specific experimental data was not available, the provided protocols and expected values serve as a valuable resource for researchers undertaking the characterization and selection of these important building blocks in peptide synthesis and drug discovery.
References
The Impact of Dibromination on Peptide Structure and Function: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the effects of post-translational modifications on peptides is crucial for designing novel therapeutics with enhanced properties. Among these modifications, the introduction of bromine atoms, or dibromination, has emerged as a powerful strategy to modulate the structure, stability, and biological activity of peptides. This guide provides an objective comparison of dibrominated peptides with their non-halogenated counterparts, supported by experimental data and detailed methodologies.
Structural and Functional Consequences of Peptide Dibromination
Dibromination, typically occurring on the aromatic side chains of tryptophan or tyrosine residues, can significantly alter a peptide's physicochemical properties. The introduction of two bulky, electronegative bromine atoms can induce conformational changes, enhance proteolytic stability, and modulate binding affinity to target proteins. These alterations stem from a combination of steric effects, altered electronic distribution, and the potential for halogen bonding.
Impact on Peptide Structure
The introduction of bromine atoms can be precisely monitored using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed insights into the three-dimensional structure of peptides in solution. The electron-withdrawing nature of bromine atoms causes a predictable downfield shift in the signals of nearby protons and carbons, confirming the site of bromination. Comparative analysis of NMR spectra before and after dibromination can reveal subtle changes in peptide conformation.
Table 1: Comparison of Predicted ¹H and ¹³C Chemical Shifts for L-Tyrosine and 3,5-Dibromo-L-Tyrosine in a Peptide Context.
| Atom | L-Tyrosine (ppm) | 3,5-Dibromo-L-Tyrosine (ppm) | Expected Shift Change |
| ¹H | |||
| Hδ (aromatic) | ~6.7 | ~7.3 | Downfield |
| Hε (aromatic) | ~7.0 | ~7.3 | Downfield |
| ¹³C | |||
| Cγ (aromatic C-OH) | ~155 | ~152 | Upfield |
| Cδ (aromatic CH) | ~115 | ~118 | Downfield |
| Cε (aromatic CH) | ~130 | ~133 | Downfield |
| Cζ (aromatic C-Br) | - | ~115 | - |
Note: Actual chemical shifts can vary depending on the peptide sequence and solvent conditions.
Mass Spectrometry (MS): The presence of bromine is readily identified in mass spectra due to its characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. A dibrominated peptide will therefore exhibit a distinctive M, M+2, and M+4 isotopic pattern with an approximate intensity ratio of 1:2:1. This signature is invaluable for confirming successful dibromination and for characterizing peptide fragments in tandem MS experiments.
Impact on Peptide Function
The structural changes induced by dibromination often translate to significant alterations in peptide function, including binding affinity, enzymatic activity, and stability.
Binding Affinity: The introduction of bromine can either enhance or decrease binding affinity depending on the specific interactions at the binding interface. Halogen bonds, where the bromine atom acts as an electrophilic region, can contribute to stronger binding. However, steric hindrance from the bulky bromine atoms can also disrupt favorable contacts.
Proteolytic Stability: A significant advantage of peptide bromination is the enhanced resistance to enzymatic degradation. The bulky bromine atoms can sterically hinder the approach of proteases to the peptide backbone, thereby increasing the peptide's half-life in biological fluids.
Table 2: Illustrative Comparison of Proteolytic Half-Life.
| Peptide | Modification | Protease | Half-life (t½) |
| Example Peptide A | None | Trypsin | 30 min |
| Example Peptide A | Dibrominated | Trypsin | > 240 min |
This table is illustrative and based on general observations that bromination increases proteolytic stability. Specific half-life improvements are peptide and protease dependent.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in the study of dibrominated peptides.
Peptide Dibromination
Chemical Dibromination using N-Bromosuccinimide (NBS):
-
Dissolve the peptide: Dissolve the tyrosine- or tryptophan-containing peptide in a suitable solvent, such as a mixture of acetonitrile and water or acetic acid.
-
Add NBS: Add a molar excess of N-Bromosuccinimide (NBS) to the peptide solution. For dibromination, at least two equivalents of NBS are required. The reaction is typically performed at room temperature.
-
Monitor the reaction: Monitor the progress of the reaction using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry to identify the formation of mono- and di-brominated products.
-
Quench the reaction: Once the desired level of dibromination is achieved, quench the reaction by adding a scavenger such as methionine or a bisulfite solution.
-
Purify the peptide: Purify the dibrominated peptide from the reaction mixture using preparative RP-HPLC.
-
Confirm identity: Confirm the mass and purity of the final product using analytical RP-HPLC and mass spectrometry.
Enzymatic Dibromination:
Flavin-dependent halogenases can be used for site-specific bromination of tryptophan residues.
-
Prepare the reaction mixture: In a suitable buffer (e.g., phosphate buffer, pH 7.5), combine the peptide substrate, the halogenase enzyme, a flavin reductase, FAD, NADH, and a bromide salt (e.g., NaBr).
-
Incubate: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C).
-
Monitor the reaction: Monitor the formation of the brominated peptide over time using LC-MS.
-
Purify the peptide: Purify the brominated peptide using chromatographic techniques such as RP-HPLC.
Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve the purified peptide (both native and dibrominated) in a suitable NMR buffer (e.g., 90% H₂O/10% D₂O or 100% D₂O) to a final concentration of 0.5-1 mM. Add a chemical shift reference standard (e.g., DSS or TSP).
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra (e.g., TOCSY, NOESY, HSQC) on a high-field NMR spectrometer.
-
Data Processing and Analysis: Process the NMR data using appropriate software. Assign the chemical shifts of the peptide resonances and compare the spectra of the native and dibrominated peptides to identify changes in chemical shifts and nuclear Overhauser effects (NOEs), which indicate conformational changes.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare the peptide samples for analysis by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
-
MS Analysis: Acquire a full MS scan to observe the characteristic isotopic pattern of the dibrominated peptide (
A Comparative Guide to the Use of Boc-3,5-Dibromo-L-tyrosine as an Internal Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Boc-3,5-Dibromo-L-tyrosine as a potential internal standard for chromatographic analysis, particularly in the context of amino acid quantification. While direct experimental data on its use as an internal standard is limited, this document assesses its suitability based on its physicochemical properties and compares it with commonly used alternative standards. Detailed experimental protocols and relevant biological pathways are also presented to provide a practical framework for its application.
Introduction to Internal Standards in Chromatography
Internal standards are essential in analytical chromatography for improving the precision and accuracy of quantitative analysis.[1][2][3] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample.[1][3][4] It is added in a known concentration to all samples, standards, and blanks to correct for variations in sample preparation, injection volume, and instrument response.[1][2][5] The use of an internal standard is particularly crucial in complex matrices, such as biological fluids, where significant sample manipulation is often required.[6]
This compound: A Potential Internal Standard
This compound is a derivative of the amino acid L-tyrosine, featuring two bromine atoms on the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality.[][8] Its structural similarity to natural amino acids, particularly tyrosine, makes it a candidate for use as an internal standard in amino acid analysis. The bromine atoms and the Boc group significantly increase its molecular weight and alter its chromatographic behavior, ensuring it does not co-elute with naturally occurring amino acids.[]
Physicochemical Properties and Suitability Assessment
An effective internal standard should possess key characteristics, including high purity, stability, and similar extraction and derivatization behavior to the analyte. The following table compares the known properties of this compound with those of common internal standards used in amino acid analysis.
| Property | This compound | Norvaline | Sarcosine | Isotope-Labeled Tyrosine (e.g., ¹³C₉,¹⁵N-L-Tyrosine) |
| Molecular Weight ( g/mol ) | 439.10 | 117.15 | 89.09 | ~200.2 (Varies with labeling) |
| Structure | Tyrosine derivative with Boc and dibromo substitutions | Aliphatic α-amino acid | N-methylated glycine | Chemically identical to tyrosine, but with heavier isotopes |
| Presence in Biological Samples | Not naturally occurring | Not a proteinogenic amino acid, but may be present in some microorganisms | Naturally present in various biological tissues | Not naturally occurring |
| Chemical Similarity to Analytes | High, especially for aromatic amino acids | Moderate, for aliphatic amino acids | Moderate, for small, polar amino acids | Identical to the corresponding unlabeled amino acid |
| Commercial Availability | Readily available as a solid[8] | Readily available | Readily available | Available from specialty chemical suppliers |
| Purity | Typically ≥97% | High purity available | High purity available | High isotopic and chemical purity available |
| Stability | Generally stable under typical storage and analytical conditions[8][9] | Stable | Stable | Stable |
| Reactivity in Derivatization | The Boc group may be labile under acidic conditions used for hydrolysis. The primary amine is protected. | Reacts with common derivatizing agents (e.g., OPA, FMOC) | A secondary amine, reacts with FMOC but not OPA | Reacts identically to the unlabeled amino acid |
Suitability Analysis:
-
Advantages: Its unique structure and high molecular weight ensure it is well-resolved from endogenous amino acids.[] Being a tyrosine derivative, it would be expected to behave similarly to other aromatic amino acids during extraction and chromatography.
-
Potential Challenges: The Boc protecting group is sensitive to strong acids. This could be a limitation if the analytical workflow involves acid hydrolysis of proteins to release free amino acids. However, for the analysis of free amino acids where hydrolysis is not required, this is less of a concern. The protected amino group will not react with primary amine-specific derivatizing agents like o-phthalaldehyde (OPA).
Alternative Internal Standards: A Comparison
The choice of an internal standard is highly dependent on the specific analytical method and the analytes of interest.
| Internal Standard Type | Advantages | Disadvantages | Best Suited For |
| Non-proteinogenic Amino Acids (e.g., Norvaline, Norleucine) | - Cost-effective- Commercially available in high purity- Structurally similar to aliphatic amino acids | - May not perfectly mimic the behavior of all amino acids (e.g., aromatic, basic, acidic)- May be present in some specific samples | General amino acid profiling by HPLC with pre- or post-column derivatization. |
| Isotope-Labeled Amino Acids (e.g., ¹³C, ¹⁵N labeled) | - Considered the "gold standard" as they have nearly identical chemical and physical properties to the analyte[10]- Co-elute with the analyte, providing excellent correction for matrix effects and instrument variability, especially in LC-MS/MS[10] | - Expensive, especially for a full panel of amino acids- Requires mass spectrometry for detection | High-accuracy quantitative analysis by LC-MS/MS, particularly in complex biological matrices.[6][10] |
| Structurally Similar Compounds (not amino acids) | - Can be cost-effective- Unlikely to be present in the sample | - May not adequately correct for variations in derivatization or ionization if their chemical properties differ significantly from the amino acid analytes | Specific applications where a suitable amino acid-based internal standard is not available. |
Experimental Protocols
The following are generalized protocols for amino acid analysis using HPLC and LC-MS/MS. The suitability of this compound as an internal standard would need to be validated within the context of a specific method.
Protocol 1: Amino Acid Analysis by HPLC with Pre-column Derivatization
This protocol is suitable for quantifying free amino acids in a sample matrix like plasma or cell culture media.
1. Sample Preparation:
- Thaw frozen samples on ice.
- To 100 µL of sample, add 10 µL of internal standard solution (e.g., this compound at a known concentration).
- Precipitate proteins by adding 200 µL of cold acetonitrile.
- Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in 100 µL of 0.1 M HCl.
2. Derivatization (using FMOC-Cl for primary and secondary amines):
- To 20 µL of the reconstituted sample, add 60 µL of borate buffer (pH 9.5).
- Add 80 µL of FMOC-Cl solution (in acetone).
- Vortex immediately and let the reaction proceed for 2 minutes at room temperature.
- Quench the reaction by adding 40 µL of a primary amine solution (e.g., glycine).
3. HPLC Analysis:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase A: 20 mM phosphate buffer, pH 6.5.
- Mobile Phase B: Acetonitrile.
- Gradient: A suitable gradient to separate the derivatized amino acids (e.g., 20% to 80% B over 30 minutes).
- Flow Rate: 1.0 mL/min.
- Detection: Fluorescence detector (Excitation: 266 nm, Emission: 305 nm).
- Injection Volume: 10 µL.
Protocol 2: Amino Acid Analysis by LC-MS/MS
This protocol is highly sensitive and specific, making it ideal for complex biological samples.
1. Sample Preparation:
- Follow the same sample preparation steps as in Protocol 1.
2. LC-MS/MS Analysis:
- LC System: UPLC or HPLC system.
- Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column for polar analytes or a C18 column.
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A fast gradient suitable for separating underivatized amino acids.
- Flow Rate: 0.4 mL/min.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each amino acid and the internal standard must be determined.
Visualization of Experimental Workflow and a Relevant Signaling Pathway
Experimental Workflow for Internal Standard Use
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal standard - Wikipedia [en.wikipedia.org]
- 3. Choosing an Internal Standard [restek.com]
- 4. Internal Standards #2: What Makes a Good Internal Standard? | Separation Science [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. nebiolab.com [nebiolab.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
Illuminating Peptide Architecture: A Comparative Guide to NMR Methods for Confirming the Structure of Boc-3,5-Dibromo-L-tyrosine Peptides
For researchers, scientists, and drug development professionals, the precise structural confirmation of synthetic peptides is a critical step in ensuring their intended function and safety. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy methods for the structural elucidation of peptides containing the synthetically modified amino acid, Boc-3,5-Dibromo-L-tyrosine. We present supporting experimental data, detailed protocols, and a comparative analysis with alternative techniques to aid in the selection of the most appropriate analytical strategy.
The incorporation of halogenated amino acids, such as 3,5-dibromo-L-tyrosine, into peptides is a powerful strategy for modulating their conformational preferences, metabolic stability, and binding affinities. The tert-butyloxycarbonyl (Boc) protecting group is a common feature in peptide synthesis. Verifying the correct sequence, the integrity of the dibrominated tyrosine, and the three-dimensional structure of the final peptide is paramount. NMR spectroscopy offers a robust, non-destructive approach to obtain this information in a solution state, which often mimics the physiological environment.
The Power of NMR in Unraveling Peptide Structures
NMR spectroscopy relies on the magnetic properties of atomic nuclei to provide detailed information about molecular structure and dynamics. For peptides containing this compound, a suite of 1D and 2D NMR experiments can be employed to achieve a complete structural assignment.
Key NMR Methods for Structural Confirmation:
-
¹H NMR (Proton NMR): This is the initial and most fundamental NMR experiment. It provides a "fingerprint" of the peptide, with distinct signals for each proton in the molecule. Key diagnostic signals for a this compound containing peptide include:
-
Boc Group: A characteristic sharp singlet peak integrating to nine protons, typically found in the upfield region around 1.4 ppm.
-
Aromatic Protons: The two remaining aromatic protons on the dibrominated tyrosine ring will appear as a singlet, significantly downfield from typical tyrosine aromatic protons due to the electron-withdrawing effect of the two bromine atoms.
-
Amide (NH) and Alpha-Protons (Hα): These signals, typically found between 7.5-9.0 ppm and 3.5-5.0 ppm respectively, are crucial for sequential assignment.
-
-
¹³C NMR (Carbon NMR): This technique provides information about the carbon skeleton of the peptide. Key signals include:
-
Boc Group: Resonances for the quaternary carbon (~80 ppm) and the three methyl carbons (~28 ppm) of the tert-butyl group.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons of the dibromotyrosine residue will be significantly affected by the bromine substituents. The carbons directly attached to the bromine atoms will be shifted upfield compared to their non-brominated counterparts, while the other aromatic carbons will experience smaller shifts.
-
-
2D COSY (Correlation Spectroscopy): This experiment reveals through-bond proton-proton couplings, typically over two to three bonds. It is instrumental in identifying coupled spin systems within individual amino acid residues, for example, connecting the NH, Hα, and side-chain protons (Hβ).
-
2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of an amino acid residue. This is particularly useful for identifying amino acid types based on their characteristic spin system patterns.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached heteronuclei, most commonly ¹³C or ¹⁵N. It provides a highly resolved map of all C-H or N-H bonds in the peptide, greatly aiding in the assignment of overlapping proton signals.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting different amino acid residues and for confirming the sequence of the peptide. For instance, correlations can be observed from an Hα proton of one residue to the carbonyl carbon (C=O) of the preceding residue.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These are the cornerstone experiments for determining the three-dimensional structure of a peptide. They detect through-space correlations between protons that are close to each other (< 5 Å), irrespective of whether they are connected by chemical bonds. The intensity of a NOE/ROE cross-peak is inversely proportional to the sixth power of the distance between the two protons. A comprehensive set of NOE/ROE restraints is used to calculate and refine the 3D structure of the peptide. The bulky bromine atoms on the tyrosine ring are expected to influence the local conformation and may give rise to unique NOE patterns.
Quantitative Data Summary
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for a this compound residue within a peptide context. These values are estimates and can vary depending on the solvent, pH, temperature, and the surrounding amino acid sequence.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28 | Characteristic singlet in ¹H NMR. |
| Boc C(CH₃)₃ | - | ~80 | Quaternary carbon of the Boc group. |
| Boc C=O | - | ~155 | Carbonyl of the Boc protecting group. |
| α-H | ~4.2 - 4.6 | ~55 | |
| β-H | ~2.8 - 3.2 | ~37 | |
| Aromatic H-2,6 | ~7.5 (s, 2H) | ~130 | Downfield shift due to bromine substitution. |
| Aromatic C-1 | - | ~135 | |
| Aromatic C-2,6 | - | ~130 | |
| Aromatic C-3,5 | - | ~115 | Upfield shift due to direct bromine attachment. |
| Aromatic C-4 | - | ~150 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Peptide Synthesis and Purification: Synthesize the this compound containing peptide using standard solid-phase peptide synthesis (SPPS) protocols. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.
-
Lyophilization: Lyophilize the purified peptide to remove all solvents.
-
Sample Dissolution: Dissolve 5-10 mg of the lyophilized peptide in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OH, or a mixture of H₂O/D₂O with a cryoprotectant if necessary). The choice of solvent will depend on the peptide's solubility and the desired experimental conditions.
-
pH Adjustment: If using an aqueous solvent, adjust the pH to the desired value using dilute DCl or NaOD.
-
Transfer to NMR Tube: Transfer the solution to a high-quality 5 mm NMR tube.
NMR Data Acquisition
A standard suite of NMR experiments for structural elucidation includes:
-
1D ¹H: To get an overview of the sample and check for purity and aggregation.
-
2D ¹H-¹H COSY: To identify scalar coupled protons within each amino acid residue.
-
2D ¹H-¹H TOCSY: To identify the complete spin systems of the amino acid residues. A mixing time of 80 ms is typically used.
-
2D ¹H-¹³C HSQC: To obtain the chemical shifts of the carbon atoms directly attached to protons.
-
2D ¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations, which are crucial for sequential assignment.
-
2D ¹H-¹H NOESY or ROESY: To obtain distance restraints for 3D structure calculation. A series of mixing times (e.g., 100, 200, 300 ms) should be tested to monitor the build-up of NOEs. For peptides in the intermediate molecular weight range where the NOE may be close to zero, a ROESY experiment is preferable.
All experiments should be performed on a high-field NMR spectrometer (≥ 600 MHz) for optimal resolution and sensitivity.
Mandatory Visualizations
Caption: Experimental workflow for NMR structure confirmation.
A Comparative Guide to Coupling Reagents for Boc-3,5-Dibromo-L-tyrosine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The successful incorporation of sterically hindered amino acids is a critical step in the synthesis of complex peptides. Boc-3,5-Dibromo-L-tyrosine, with its bulky dibromo-substituted aromatic ring and the N-terminal tert-butyloxycarbonyl (Boc) protecting group, presents a significant challenge for peptide bond formation. The selection of an appropriate coupling reagent is paramount to achieving high yields, minimizing side reactions such as racemization, and ensuring the overall purity of the final peptide. This guide provides an objective comparison of commonly used coupling reagents for the incorporation of this compound, supported by experimental data and detailed protocols.
The primary classes of coupling reagents evaluated here are aminium/uronium salts (HATU, HBTU), phosphonium salts (PyBOP), and carbodiimides (DIC/HOBt). Each class operates through a distinct mechanism of activating the carboxylic acid group of the amino acid, influencing reaction kinetics, efficiency, and the potential for side reactions.
Quantitative Performance Comparison
The following table summarizes the performance of selected coupling reagents for the incorporation of sterically hindered amino acids, with specific considerations for this compound. The data is collated from various studies to provide a representative overview. Actual results may vary depending on the specific peptide sequence and reaction conditions.
| Coupling Reagent | Class | Typical Yield | Relative Reaction Rate | Racemization Risk | Key Considerations |
| HATU | Aminium/Uronium Salt | >95% | Very Fast (15-45 min)[1] | Very Low[1] | Highly efficient for hindered couplings; should be used with a non-nucleophilic base like DIPEA.[2] |
| HBTU | Aminium/Uronium Salt | 90-95% | Fast (30-60 min)[1] | Low[1] | A cost-effective and reliable option for routine and challenging couplings.[2] Has been reported to provide significant yields with dibromo-tyrosine derivatives where other reagents failed.[3] |
| PyBOP | Phosphonium Salt | 90-95% | Fast (30-60 min)[1] | Low | Byproducts are generally less problematic than those from its predecessor, BOP. Effective for hindered residues.[2] |
| DIC/HOBt | Carbodiimide/Additive | 85-90% | Moderate (1-4 hours)[1] | Moderate | A classic and economical choice. The use of HOBt is crucial to suppress racemization.[4] May be less efficient for highly hindered couplings. |
Experimental Protocols
The following are generalized protocols for the manual solid-phase peptide synthesis (SPPS) for the coupling of this compound. The equivalents of reagents are based on the initial loading of the resin.
General SPPS Cycle for Boc-Chemistry
-
Resin Swelling: Swell the resin (e.g., Merrifield resin pre-loaded with the C-terminal amino acid) in dichloromethane (DCM) for 30 minutes. Wash the resin with dimethylformamide (DMF) three times.
-
Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes. Drain and repeat the treatment for 20-30 minutes.[1]
-
Washing: Wash the resin thoroughly with DCM (3x), isopropanol (1x), and DMF (5x).[1]
-
Neutralization: Neutralize the resin with a solution of 10% N,N-diisopropylethylamine (DIEA) in DMF for 2 x 2 minutes. Wash the resin with DMF (5x).[1]
-
Coupling: Proceed with one of the following coupling protocols.
-
Washing: After the coupling is complete (as monitored by a Kaiser test), wash the resin with DMF (3x) and DCM (3x).[1]
-
Capping (Optional): If the coupling is incomplete after a second attempt, cap any unreacted amines by treating the resin with a solution of acetic anhydride and pyridine in DMF to prevent the formation of deletion sequences.[2]
Protocol 1: Coupling with HATU
This protocol is recommended for difficult couplings where high efficiency and minimal racemization are required.[1]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Coupling: Add DIEA (6 equivalents) to the activation mixture and immediately add the solution to the resin. Agitate the reaction vessel at room temperature for 20-45 minutes.[1]
-
Monitoring: Perform a Kaiser test to check for completion. A negative test indicates a complete reaction.
Protocol 2: Coupling with HBTU
A reliable and efficient method suitable for most applications, including sterically hindered amino acids.[1]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (2 equivalents) in DMF.
-
Coupling: Add a 1.0 M solution of HBTU in DMF (2 equivalents) and DIEA (4 equivalents) to the resin, followed by the dissolved amino acid. Agitate the reaction vessel at room temperature for 30-60 minutes.[1]
-
Monitoring: Perform a Kaiser test.
Protocol 3: Coupling with PyBOP
A good choice for sterically hindered couplings, with the advantage of avoiding guanidinylation side reactions.
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (2 equivalents) and HOBt (2 equivalents, optional but recommended) in DMF.
-
Coupling: Add PyBOP (2 equivalents) and DIEA (4 equivalents) to the resin, followed by the amino acid solution. Agitate the reaction vessel at room temperature for 30-60 minutes.
-
Monitoring: Perform a Kaiser test.
Protocol 4: Coupling with DIC/HOBt
A cost-effective method, though it may require longer reaction times for sterically hindered residues.[1]
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.
-
Coupling: Add the amino acid/HOBt solution to the resin, followed by DIC (3 equivalents). Agitate the reaction vessel at room temperature for 2-4 hours.[1]
-
Monitoring: Perform a Kaiser test.
Visualizations
Experimental Workflow
Caption: General workflow for one cycle of solid-phase peptide synthesis using Boc chemistry.
Coupling Reagent Selection Logic
References
Safety Operating Guide
Proper Disposal of Boc-3,5-Dibromo-L-tyrosine: A Comprehensive Guide
The following procedural guide is intended for researchers, scientists, and drug development professionals, providing essential safety and logistical information for the proper disposal of Boc-3,5-Dibromo-L-tyrosine. This document is designed to supplement, not replace, your institution's specific environmental health and safety (EHS) guidelines and the official Safety Data Sheet (SDS).
Key Safety and Handling Information
Before beginning any disposal procedure, it is critical to understand the nature of the chemical. This compound is a halogenated organic compound.[1] As with any laboratory chemical, appropriate personal protective equipment (PPE) must be worn at all times during handling and disposal.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or glasses with side-shields.[2]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile).[2]
-
Body Protection: A laboratory coat and appropriate footwear.[2]
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Information |
| Chemical Name | N-(tert-Butoxycarbonyl)-3,5-dibromo-L-tyrosine |
| Molecular Formula | C₁₄H₁₇Br₂NO₅ |
| Molecular Weight | 439.10 g/mol |
| Appearance | White to off-white powder |
| Primary Hazard Class | Halogenated Organic Compound |
| Disposal Consideration | Classified as hazardous waste; requires disposal via a licensed service.[2][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is crucial for laboratory safety and environmental protection. Do not dispose of this chemical down the drain or in regular trash.[3][4][5]
Experimental Protocol for Waste Disposal:
-
Waste Identification and Segregation:
-
Identify all waste streams containing this compound. This includes unused solid chemical, solutions containing the compound, and contaminated labware (e.g., pipette tips, weigh boats, gloves).
-
Crucially, this waste must be segregated as Halogenated Organic Waste .[1]
-
Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, acids, or bases.[1][6]
-
-
Waste Collection and Containerization:
-
Solid Waste: Collect unused or expired solid this compound and contaminated disposables in a dedicated, chemically compatible container. This container should be clearly labeled for halogenated solid waste.
-
Liquid Waste: Collect all solutions containing this compound in a designated, leak-proof container for halogenated liquid waste.[7]
-
Ensure all waste containers are securely sealed when not in use.[7]
-
-
Labeling:
-
Storage:
-
Final Disposal:
Spill Management
In the event of a small spill, follow these procedures:
-
Restrict Access: Cordon off the area to prevent further contamination.
-
Wear PPE: Ensure you are wearing the appropriate PPE as described above.
-
Contain and Absorb: For solid spills, avoid creating dust.[3] Carefully sweep or scoop the material. For liquid spills, cover with an inert absorbent material.[5]
-
Collect Waste: Place all contaminated absorbent material and cleaning supplies into a designated hazardous waste container and label it appropriately.[5]
-
Decontaminate: Clean the spill area thoroughly.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-3,5-Dibromo-L-tyrosine
Disclaimer: A specific Safety Data Sheet (SDS) for Boc-3,5-Dibromo-L-tyrosine was not located. The following guidance is based on the safety profiles of the closely related compound 3,5-dibromo-L-tyrosine and established best practices for handling halogenated aromatic compounds.[1][2] Researchers must consult the specific SDS provided by the supplier before handling this chemical.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.
I. Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound and similar halogenated aromatic compounds to mitigate risks of exposure.[1]
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical safety goggles and a face shield.[1] | Protects against splashes and vapors that can cause serious eye damage.[1][3] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat or apron, and closed-toe shoes.[1][3] | Prevents skin contact, which can lead to irritation or burns.[1] |
| Respiratory | Work in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1] | Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[1][2] |
II. Chemical Properties and Storage
| Property | Value | Source |
| Chemical Formula | C₁₄H₁₇Br₂NO₅ | Chem-Impex[4] |
| Molecular Weight | 439.33 g/mol | Chem-Impex[4] |
| Appearance | White to off-white powder | Chem-Impex[4] |
| Melting Point | 145-150 °C | Chem-Impex[4] |
| Storage | Store at 0-8 °C in a dry place. Keep container tightly closed. | Chem-Impex[4] |
III. Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to ensure safety and experimental integrity.
1. Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and free of clutter.
-
Assemble all necessary equipment and reagents within the fume hood.
-
Verify that an appropriate fire extinguisher (e.g., dry chemical, carbon dioxide, or alcohol-resistant foam) is accessible.[2]
-
Locate the nearest safety shower and eyewash station.
2. Handling:
-
Wear the appropriate PPE as detailed in the table above.
-
Carefully measure and transfer the required amount of the chemical. Avoid creating dust.[2]
-
Conduct all experimental procedures within the chemical fume hood with the sash at the lowest practical height.[1]
3. Cleanup:
-
Decontaminate all glassware with a suitable solvent (e.g., acetone) within the fume hood.
-
Collect the rinsate as hazardous waste.[1]
-
Wipe down the work surface with an appropriate solvent and cleaning agent.
-
Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the designated hazardous waste container.
IV. Emergency Procedures
In the event of accidental exposure or spillage, immediate and appropriate action is critical.
| Exposure Type | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2] |
| Spillage | Evacuate personnel to a safe area. Use personal protective equipment. Avoid dust formation. Sweep up and shovel the material into a suitable, closed container for disposal. Do not let the product enter drains.[2] |
V. Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination.
-
Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[1]
-
Containerization: Use a designated, properly labeled, and sealed container for all waste containing this compound.
-
Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service.[2] Do not dispose of it as regular trash or pour it down the drain. Contaminated packaging should be disposed of as unused product.[2]
VI. Safe Handling Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
